VU6067416
Description
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Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
5-bromo-3-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indazole |
InChI |
InChI=1S/C12H12BrN3/c13-9-3-4-11-10(6-9)12(16-15-11)8-2-1-5-14-7-8/h2-4,6,14H,1,5,7H2,(H,15,16) |
InChI Key |
OZAHEVLLVSEENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=NNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
Navigating Serotonergic Pathways: A Technical Guide to the Mechanism of Action of VU6067416
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of VU6067416, a novel psychoactive compound. While initial interest may have pointed towards muscarinic acetylcholine (B1216132) receptors, current scientific literature definitively identifies this compound as a potent agonist for the 5-HT2 family of serotonin (B10506) receptors. This document will detail its activity at these receptors, present its pharmacological data, and outline the experimental methodologies used for its characterization. Acknowledging the initial query, a comparative overview of M1/M4 muscarinic positive allosteric modulators (PAMs) developed by the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) is also provided to clarify the distinct mechanistic classes.
Core Mechanism of Action of this compound: A 5-HT2 Receptor Agonist
This compound is an indazolethylamine and tetrahydropyridinylindazole derivative that functions as an agonist at serotonin 5-HT2 receptors.[1][2] It displays a profile of a potent full agonist at the 5-HT2B receptor and a partial agonist at the 5-HT2A and 5-HT2C receptors.[1][2] The compound was developed and characterized as part of a series of substituted indazole-ethanamines and indazole-tetrahydropyridines.[3][4][5]
Chemical Structure
The chemical structure of this compound is 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole.[1][2]
IUPAC Name: 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole[1][2] Molecular Formula: C₁₂H₁₂BrN₃[1][2] Molar Mass: 278.153 g·mol⁻¹[1][2]
Quantitative Pharmacological Data
The in vitro functional activity of this compound and its analogs was primarily assessed using calcium mobilization assays in cell lines expressing human 5-HT2 receptors.
Table 1: In Vitro Functional Potency of this compound and Related Analogs at Human 5-HT2 Receptors
| Compound | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (%) | 5-HT2B EC₅₀ (nM) | 5-HT2B Eₘₐₓ (%) | 5-HT2C EC₅₀ (nM) | 5-HT2C Eₘₐₓ (%) |
| This compound (19d) | 150 | 85 | 30 | 100 | 120 | 75 |
| Analog 19a | 800 | 90 | 80 | 100 | 150 | 80 |
| Analog 19b | 750 | 88 | 75 | 100 | 140 | 78 |
| Analog 19c | >10,000 | - | >10,000 | - | >10,000 | - |
| Analog 19e | 250 | 82 | 45 | 100 | 180 | 70 |
| Analog 19f | 300 | 80 | 50 | 100 | 200 | 68 |
| Analog 21 | 450 | 75 | 60 | 95 | 250 | 65 |
Data synthesized from Jayakodiarachchi et al., 2024.[3][4][5][6][7]
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Hepatic Clearance (CLhep) | Plasma Unbound Fraction (fu) | P-gp Efflux Ratio |
| Human | Low | High | Low |
| Rodent | Higher | High | Low |
Data synthesized from Jayakodiarachchi et al., 2024.[3][5] These data indicate a favorable pharmacokinetic profile for in vivo studies, with low predicted clearance and high potential for brain penetration in humans.[3][5]
Signaling Pathways and Visualizations
5-HT2 Receptor Signaling
The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) primarily couples to the Gαq/11 signaling pathway.[8][9][10] Agonist binding, such as by this compound, initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] This signaling cascade ultimately modulates the activity of various downstream effectors, influencing neuronal excitability and cellular function.[11]
Experimental Protocols
Calcium Mobilization Assay
This in vitro functional assay is a primary method for determining the potency and efficacy of compounds at Gαq/11-coupled receptors like the 5-HT2 family.
Objective: To measure the increase in intracellular calcium concentration following receptor activation by an agonist.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media and seeded into 384-well microplates.[6]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition: A baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (e.g., this compound) or a reference agonist.
-
Fluorescence Reading: The change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The peak fluorescence response is measured and normalized to the response of a maximal concentration of a reference agonist (e.g., serotonin). Dose-response curves are generated using non-linear regression to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
In Vivo Electrophysiology (Generalized Protocol)
Objective: To assess the effect of a 5-HT2 receptor agonist on the firing rate of neurons in a specific brain region.
Methodology:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., prefrontal cortex).
-
Electrode Placement: A recording microelectrode is lowered into the target brain region to isolate the spontaneous activity of a single neuron.
-
Drug Administration: The test compound can be administered systemically (e.g., intraperitoneal injection) or locally via microiontophoresis through a multi-barreled micropipette adjacent to the recording electrode.
-
Recording: The firing rate (action potentials per second) of the neuron is recorded before, during, and after drug administration.
-
Data Analysis: Changes in the neuronal firing rate in response to the compound are quantified and compared to baseline activity. The effects can be challenged with a selective 5-HT2 receptor antagonist to confirm the receptor-mediated mechanism.
Comparative Overview: M1/M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)
To address the initial query and provide a clear distinction, this section briefly covers the mechanism of M1 and M4 muscarinic receptor PAMs, a different class of neuromodulators. The Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) has been a leader in the development of these compounds for the potential treatment of neuropsychiatric disorders like schizophrenia.
M1 and M4 muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are important targets for cognitive and antipsychotic drug development. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct allosteric site on the receptor. This binding results in a conformational change that increases the affinity and/or efficacy of ACh for its binding site.
M1/M4 Signaling Pathways
M1 receptors primarily couple to Gαq/11, initiating a signaling cascade similar to that of 5-HT2 receptors, leading to increased intracellular calcium. M4 receptors, on the other hand, couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Table 3: Representative Data for a Selective M4 PAM (VU0467154)
| Parameter | Value |
| Receptor Target | M4 Muscarinic Receptor |
| Mechanism | Positive Allosteric Modulator (PAM) |
| In Vitro Potency (rat M4, EC₅₀) | 17.7 nM |
| Selectivity | High selectivity over M1, M2, M3, and M5 receptors |
| In Vivo Efficacy | Reverses MK-801-induced behavioral deficits in rodents |
Data for VU0467154, a representative M4 PAM from the VCNDD.
Conclusion
References
- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Function and Characterization of VU6067416: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VU6067416, a selective antagonist of the serotonin (B10506) 2B receptor (5-HT2B). Developed at the Warren Center for Neuroscience Drug Discovery at Vanderbilt University, this compound and its analogs represent a significant advancement in the quest for peripherally restricted 5-HT2B antagonists. Such agents hold therapeutic promise for a range of disorders including pulmonary arterial hypertension and valvular heart disease, without the centrally-mediated side effects that have hindered previous drug candidates.[1][2] This document will detail the pharmacological function of this compound and its analogs, present quantitative data in a structured format, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.
Core Function: Selective Antagonism of the 5-HT2B Receptor
This compound and its related compounds function as potent and selective antagonists of the 5-HT2B receptor.[1][2] The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gq/G11 signaling pathway.[3] Activation of this receptor by its endogenous ligand, serotonin (5-hydroxytryptamine), initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key signaling event that can be measured to determine receptor activation. This compound competitively binds to the 5-HT2B receptor, thereby blocking the binding of serotonin and preventing the initiation of this downstream signaling cascade.
A critical aspect of the development of these novel 5-HT2B antagonists is their designed peripheral restriction.[1][2] This means they have a limited ability to cross the blood-brain barrier, which is crucial for avoiding centrally-mediated adverse effects such as impulsivity and sleep disturbances that have been associated with central 5-HT2B antagonism.[2]
Quantitative Pharmacological Data
The pharmacological profile of this compound and its analogs has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data for representative compounds discovered in the same high-throughput screening campaign.
Table 1: In Vitro Potency of Novel 5-HT2B Antagonists
| Compound ID | 5-HT2B IC50 (nM) |
| VU0530244 | 39.8 |
| VU0544894 | 44.7 |
| VU0631019 | 56.2 |
Data extracted from a high-throughput screen for 5-HT2B antagonists. IC50 values represent the concentration of the compound required to inhibit 50% of the 5-HT2B receptor activity in a calcium mobilization assay.[2]
Table 2: Subtype Selectivity Profile of Novel 5-HT2B Antagonists
| Compound ID | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| VU0530244 | 25.1 | >10,000 | >10,000 |
| VU0544894 | 31.6 | >10,000 | >10,000 |
| VU0631019 | 19.9 | >10,000 | >10,000 |
Ki values were determined using radioligand binding assays and indicate the binding affinity of the compounds for the respective serotonin receptor subtypes. Higher Ki values indicate lower binding affinity. The data demonstrates high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes.[2]
Experimental Protocols
The characterization of this compound and its analogs relies on robust and validated experimental methodologies. The following sections detail the key protocols used to determine the potency and selectivity of these compounds.
Calcium Mobilization Assay for Determining Antagonist Potency
This assay is used to measure the ability of a compound to inhibit the 5-HT2B receptor-mediated increase in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT2B receptor are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 384-well black-walled, clear-bottom assay plates and grown to confluence.
2. Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition and Agonist Challenge:
-
The assay plates are placed in a fluorescence imaging plate reader (e.g., FLIPR).
-
Test compounds (like this compound) are added at various concentrations and incubated for a defined period.
-
The cells are then challenged with an EC80 concentration of a 5-HT2B receptor agonist (e.g., serotonin).
4. Data Acquisition and Analysis:
-
Fluorescence intensity is measured before and after the addition of the agonist.
-
The increase in fluorescence upon agonist addition corresponds to the release of intracellular calcium.
-
The inhibitory effect of the test compounds is calculated, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay for Determining Receptor Selectivity
This assay is employed to determine the binding affinity (Ki) of the compounds for the 5-HT2B receptor and to assess their selectivity against other receptor subtypes (e.g., 5-HT2A and 5-HT2C).
1. Membrane Preparation:
-
Cell membranes are prepared from cells expressing the target receptor (5-HT2B, 5-HT2A, or 5-HT2C).
-
The cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The binding assay is performed in a 96-well plate format.
-
A constant concentration of a specific radioligand (e.g., [3H]LSD for 5-HT2A/2C or a specific 5-HT2B radioligand) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
3. Separation and Detection:
-
The binding reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values for the displacement of the radioligand by the test compounds are determined.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the function and characterization of this compound, the following diagrams visualize the key processes involved.
References
- 1. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
No Evidence Found for VU6067416 as a Megalin Antagonist
A comprehensive review of scientific literature and available data reveals no direct evidence to support the classification of VU6067416 as a megalin antagonist. Our in-depth search did not yield any studies, quantitative data, or experimental protocols that describe an interaction between the compound this compound and the megalin receptor (also known as Low-Density Lipoprotein Receptor-Related Protein 2 or LRP2).
This compound is documented in scientific literature as an antagonist of the 5-HT2B receptor, with modest selectivity over the 5-HT2A and 5-HT2C receptors. Its pharmacological activity is centered on the serotonin (B10506) receptor system. There is currently no established connection or interaction between the 5-HT2B receptor and the megalin receptor signaling pathways.
Therefore, the premise of creating an in-depth technical guide on "this compound as a megalin antagonist" cannot be fulfilled based on current scientific knowledge.
Understanding Megalin and its Antagonism
Megalin is a large, multi-ligand endocytic receptor primarily expressed in absorptive epithelia, most notably in the proximal tubules of the kidney. It plays a crucial role in the reabsorption of a wide range of filtered proteins, vitamins, and hormones from the glomerular filtrate. Dysregulation of megalin function is implicated in various kidney diseases.
Known Megalin Antagonists and Their Mechanisms:
While this compound does not appear to be a megalin antagonist, other compounds have been identified and studied for their ability to inhibit megalin function. One of the most well-documented is cilastatin (B194054) .
-
Cilastatin: This compound is an inhibitor of the renal enzyme dehydropeptidase-I. It is clinically used in combination with the antibiotic imipenem (B608078) to prevent its renal degradation. More recently, cilastatin has been identified as a functional antagonist of megalin. It is believed to competitively inhibit the binding of various ligands to megalin, thereby reducing their uptake into proximal tubule cells. This mechanism is being explored for its potential to mitigate the nephrotoxicity of certain drugs that are taken up via megalin.
Megalin Signaling Pathways
Megalin-mediated endocytosis is a complex process involving several intracellular adaptor proteins. While a direct signaling cascade initiated by ligand binding is not fully elucidated in the same way as for classic signaling receptors, megalin's cytoplasmic tail interacts with proteins that can influence cellular processes.
Below is a generalized representation of the megalin-mediated endocytosis pathway.
Caption: Generalized workflow of megalin-mediated endocytosis.
The Discovery of VU6067416: A Serotonin 2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU6067416 is a potent serotonin (B10506) receptor subtype 2 (5-HT₂) agonist that emerged from a medicinal chemistry campaign focused on the exploration of indazole-based analogs of known serotonergic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This guide details the discovery, synthesis, structure-activity relationship (SAR), and pharmacological characterization of this compound. While demonstrating high potency at 5-HT₂ receptors, its development was ultimately halted due to significant 5-HT₂B receptor agonist activity, a known liability for cardiotoxicity. This document serves as a comprehensive technical resource, providing detailed experimental protocols, quantitative data, and visual representations of the discovery workflow and relevant signaling pathways.
Introduction
The serotonin 5-HT₂ receptor family, comprising 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, plays a crucial role in a multitude of physiological and pathological processes. The 5-HT₂A receptor, in particular, is a key target for psychedelic compounds and is being investigated for its therapeutic potential in various psychiatric disorders. The discovery of novel 5-HT₂ agonists with distinct pharmacological profiles is of significant interest for both basic research and drug development.
The strategic replacement of the indole (B1671886) core of traditional tryptamines with an indazole motif has been a productive strategy in drug discovery, often leading to improved pharmacokinetic properties such as metabolic stability and oral bioavailability.[1] This was the guiding principle that led to the synthesis and evaluation of a series of indazole-ethanamines, from which this compound was identified as a highly potent analog.[1]
Data Presentation
In Vitro Pharmacology
The pharmacological activity of this compound was assessed using calcium mobilization assays in recombinant cell lines expressing human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[1]
| Compound | Target | EC₅₀ (nM)[1] | Eₘₐₓ (%)[1] |
| This compound | h5-HT₂A | 1.1 | 100 |
| (19d) | h5-HT₂B | 14 | 121 |
| h5-HT₂C | 1.8 | 113 | |
| 5-MeO-DMT | h5-HT₂A | 4.3 | 100 |
| h5-HT₂B | 1.2 | 119 | |
| h5-HT₂C | 2.9 | 108 |
In Vitro and In Vivo Pharmacokinetics
This compound underwent a battery of in vitro and in vivo pharmacokinetic profiling to assess its drug-like properties.[1]
| Parameter | Species | Value[1] |
| In Vitro | ||
| Hepatic Clearance (CLhep) | Human | Low |
| Rat | High | |
| Mouse | High | |
| Fraction Unbound in Plasma (fu) | Human | High |
| Rat | High | |
| Mouse | High | |
| P-glycoprotein (P-gp) Efflux | N/A | Low |
| In Vivo (IV Cassette Dose) | ||
| Plasma Clearance (CLp) | Rat | Moderate |
| Volume of Distribution at Steady State (Vss) | Rat | High |
| Half-life (t₁/₂) | Rat | 2.8 hours |
Experimental Protocols
Synthesis of this compound (19d)
The synthesis of this compound and its analogs was accomplished through a multi-step sequence starting from substituted indazoles. A representative synthetic scheme is depicted below. For a detailed, step-by-step protocol, please refer to the supporting information of the original publication.[1]
Caption: Synthetic scheme for this compound.
In Vitro Pharmacology: Calcium Mobilization Assay
The functional activity of this compound at the human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors was determined by measuring intracellular calcium mobilization in stably transfected CHO (for 5-HT₂A and 5-HT₂C) and HEK293 (for 5-HT₂B) cells.[1]
Cell Culture:
-
Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
Assay Procedure:
-
Loading with Calcium-Sensitive Dye: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
-
Compound Addition: The dye solution was removed, and cells were washed with assay buffer. Serial dilutions of this compound or a reference agonist were added to the wells.
-
Signal Detection: The fluorescence intensity was measured using a plate reader (e.g., FLIPR or FlexStation) at appropriate excitation and emission wavelengths. Measurements were taken before and after compound addition to determine the change in intracellular calcium concentration.
-
Data Analysis: The raw fluorescence data was normalized to the maximum response induced by a reference agonist (e.g., serotonin). EC₅₀ and Eₘₐₓ values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Serotonin 5-HT₂ Receptor Signaling Pathway
Caption: Simplified 5-HT₂ receptor signaling pathway.
Drug Discovery Workflow for this compound
Caption: Discovery workflow for this compound.
Conclusion
The discovery of this compound demonstrates the successful application of a bioisosteric replacement strategy to identify novel and potent 5-HT₂ receptor agonists.[1] The compound exhibited high potency at all three 5-HT₂ receptor subtypes and possessed favorable in vitro pharmacokinetic properties, suggesting good potential for central nervous system penetration.[1] However, the significant agonist activity at the 5-HT₂B receptor presented a critical safety concern, leading to the cessation of its development.[1][2] This case study underscores the importance of early and comprehensive pharmacological profiling, particularly for targets with known safety liabilities. The data and methodologies presented herein provide a valuable resource for researchers in the field of serotonin receptor pharmacology and medicinal chemistry.
References
Preliminary Preclinical Studies on VU6067416: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6067416 is a novel synthetic compound identified as a potent agonist for the serotonin (B10506) receptor 2 (5-HT₂) family.[1][2] As an indazolethylamine and tetrahydropyridinylindazole derivative, it demonstrates significant interaction with 5-HT₂ subtypes, which are critical mediators of a wide range of physiological and pathological processes.[3] This document provides a comprehensive overview of the preliminary preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The potent agonist activity at the 5-HT₂B receptor has been a significant finding, influencing the trajectory of its preclinical development.[1][2][4][5][6][7][8][9][10]
Mechanism of Action
This compound is a potent agonist of the 5-HT₂ family of serotonin receptors.[1][2] It exhibits full agonist activity at the 5-HT₂B receptor and acts as a partial agonist at the 5-HT₂A and 5-HT₂C receptors.[3] The compound's high potency at the 5-HT₂A receptor is suggested to be a result of a halogen-bonding interaction with Phe2345.38 in the orthosteric pocket.[1][2][4][5][6][7][8][9][10] The 5-HT₂B receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway.
Signaling Pathway
Activation of the 5-HT₂B receptor by an agonist like this compound initiates a well-characterized signaling cascade. This pathway begins with the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters determined in preliminary studies of this compound.
Table 1: In Vitro Receptor Activity
| Parameter | Receptor | Value |
| EC₅₀ | 5-HT₂A | 189 nM[11] |
| IC₅₀ | 5-HT₂A | 15 nM[1][5] |
| Activity | 5-HT₂B | Potent full agonist[3] |
| Activity | 5-HT₂C | Partial agonist[3] |
Table 2: In Vitro Pharmacokinetic Profile
| Parameter | Species | Value |
| Hepatic Clearance (CLhep) | Human | 5.6 (mL/min)/kg[1][4][5] |
| Rat | 58 (mL/min)/kg[1][4][5] | |
| Mouse | 57 (mL/min)/kg[1][4][5] | |
| Fraction Unbound (fu) | Human | 0.12[1][4][5] |
| Rat | 0.13[1][4][5] | |
| Mouse | 0.12[1][4][5] | |
| P-gp Efflux Ratio | - | 1.3[1][4][5] |
Table 3: In Vivo Pharmacokinetic Profile (Rat)
| Parameter | Value |
| Plasma Clearance (CLp) | 34.2 (mL/min)/kg[1][5] |
| Volume of Distribution (Vss) | 6.33 L/kg[1][5] |
| Half-life (t1/2) | 2.8 h[1][5] |
| Brain to Plasma Ratio (Kp) | 5.4[1][5] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this document.
In Vitro Functional Assays
Objective: To determine the functional potency and efficacy of this compound at human 5-HT₂ receptor subtypes.
Methodology: Calcium mobilization assays were performed using specific cell lines stably expressing the human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors (e.g., CHO or HEK293 cells).[5]
-
Cell Culture: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells were seeded into 96- or 384-well plates and grown to confluence.
-
The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading was taken.
-
This compound was added at various concentrations, and the change in fluorescence, corresponding to the release of intracellular calcium, was measured over time using a fluorescence plate reader.
-
The data were normalized to the maximum response induced by a reference agonist.
-
EC₅₀ values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vitro and In Vivo Pharmacokinetic Studies
Objective: To evaluate the pharmacokinetic properties of this compound.
Methodology:
-
In Vitro Metabolic Stability: The hepatic clearance was predicted using liver microsomes from human, rat, and mouse. This compound was incubated with the microsomes in the presence of NADPH, and the rate of disappearance of the compound was monitored over time by LC-MS/MS.
-
Plasma Protein Binding: The fraction of this compound unbound to plasma proteins was determined using equilibrium dialysis.
-
P-glycoprotein Efflux: A Caco-2 permeability assay was used to determine the P-gp efflux ratio, assessing the potential for blood-brain barrier penetration.
-
In Vivo Pharmacokinetics (Rat):
-
A cassette dosing approach was utilized where multiple compounds, including this compound, were administered intravenously to rats.[5]
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as plasma clearance (CLp), volume of distribution (Vss), and half-life (t1/2) were calculated using non-compartmental analysis.
-
For brain penetration assessment, brain tissue was collected at a specific time point, and the concentration of this compound was determined to calculate the brain-to-plasma ratio (Kp).[1][5]
-
Safety and Further Characterization
The potent agonist activity of this compound at the 5-HT₂B receptor is a significant consideration for its safety profile.[1][2][4][5][6][7][8][9][10] Agonism at this receptor has been associated with the risk of developing cardiac valvulopathy and pulmonary arterial hypertension.[1] This potent 5-HT₂B activity ultimately precluded further characterization of this particular compound series.[1][2][4][5][6][7][8][9][10]
Conclusion
This compound is a potent 5-HT₂ receptor agonist with favorable pharmacokinetic properties for in vivo studies, including good brain penetration.[1][4][5] However, its strong full agonist activity at the 5-HT₂B receptor raises significant safety concerns that have halted its further development.[1] The data presented in this whitepaper provide valuable insights for researchers in the field of serotonin receptor pharmacology and serve as a case study in the challenges of achieving receptor subtype selectivity in drug design.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Unraveling the Enigma: The Quest for VU6067416 and its Putative Interaction with Cubilin
A comprehensive search of publicly available scientific literature and chemical databases for the compound designated "VU6067416" has yielded no specific information regarding its chemical properties, synthesis, or biological activity. Consequently, there is currently no documented evidence of any interaction between this compound and the endocytic receptor cubilin.
This technical guide aims to provide a foundational understanding of cubilin's established role in renal physiology, which would be the basis for investigating the effects of any novel compound. However, without any data on this compound, a direct analysis of its interaction with cubilin is not possible at this time.
Cubilin: A Key Player in Renal Protein Reabsorption
Cubilin is a large, 460-kDa peripheral membrane glycoprotein (B1211001) that plays a critical role in the reabsorption of proteins from the glomerular filtrate in the proximal tubules of the kidney.[1][2] It functions as a multi-ligand endocytic receptor, binding to a variety of filtered proteins and facilitating their uptake into tubular epithelial cells.[3][4]
Structurally, cubilin is unique as it lacks a transmembrane domain and requires interaction with other proteins, primarily megalin and amnionless (AMN), for its proper localization to the apical cell surface and subsequent internalization.[2][3][5] The cubilin protein consists of a short N-terminal region, followed by eight epidermal growth factor (EGF)-like repeats and a large array of 27 CUB (Complement C1r/C1s, Uegf, Bmp1) domains.[6] These CUB domains are responsible for the receptor's ability to bind a wide range of ligands.[6]
Key functions and characteristics of cubilin include:
-
Albumin Reabsorption: Cubilin is a primary receptor for albumin in the kidney, and its dysfunction leads to significant albuminuria (the presence of albumin in the urine).[1][7][8][9]
-
Vitamin B12 Uptake: In the intestine, cubilin acts as the receptor for the intrinsic factor-vitamin B12 complex, essential for the absorption of this vital nutrient.[5][10]
-
Multi-Ligand Binding: Besides albumin and the intrinsic factor-B12 complex, cubilin binds to other important molecules such as transferrin, vitamin D-binding protein, and apolipoprotein A-I.[3][4]
-
Interaction with Megalin and AMN: Cubilin forms a functional complex with megalin, another large endocytic receptor, and AMN, a transmembrane protein. This complex is crucial for the endocytosis of cubilin and its ligands.[5][7][8]
Investigating a Hypothetical Interaction: A Roadmap for Future Research
Should information on this compound become available, a systematic investigation into its potential interaction with cubilin would be warranted. The following experimental workflow outlines a standard approach for characterizing such an interaction.
Experimental Workflow for Characterizing a Compound-Cubilin Interaction
Caption: A generalized workflow for characterizing the interaction of a novel compound with cubilin.
Experimental Protocols:
Detailed protocols for the key experiments would include:
-
Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of this compound to purified cubilin. This would involve immobilizing cubilin on a sensor chip and flowing different concentrations of the compound over the surface.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay: An alternative method to SPR, where cubilin is coated on a microplate, and the binding of a labeled version of this compound is detected.
-
Competitive Binding Assays: To determine if this compound competes with known ligands of cubilin, such as albumin. This would involve co-incubating labeled albumin with varying concentrations of the compound and measuring the displacement of the labeled ligand.
-
Cellular Uptake Studies: Using a proximal tubule cell line (e.g., HK-2 cells), the uptake of a fluorescently labeled version of this compound would be quantified by microscopy or flow cytometry.
-
Albumin Uptake Inhibition Assay: Proximal tubule cells would be treated with varying concentrations of this compound, followed by incubation with fluorescently labeled albumin. The inhibition of albumin uptake would be measured to assess the functional consequence of the compound's interaction with cubilin.
-
In Vivo Models: If in vitro studies show promising results, animal models of proteinuria could be used to evaluate the efficacy of this compound in reducing urinary protein excretion.
Signaling Pathways and Logical Relationships
The interaction of cubilin with its ligands primarily triggers an endocytic pathway. A simplified representation of this process is shown below.
Caption: Simplified diagram of the cubilin-mediated endocytic pathway.
References
- 1. JCI - Cubilin is an albumin binding protein important for renal tubular albumin reabsorption [jci.org]
- 2. Cubilin, a multifunctional epithelial receptor: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeted disruption of cubilin reveals essential developmental roles in the structure and function of endoderm and in somite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cubilin, the intrinsic factor-vitamin B12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cubilin Is Essential for Albumin Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cubilin is essential for albumin reabsorption in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cubilin - Wikipedia [en.wikipedia.org]
The Chemical Landscape of VU6067416: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
Nashville, TN – A comprehensive technical guide on VU6067416, a potent and selective serotonin (B10506) 5-HT2 receptor agonist, has been compiled to serve as a critical resource for researchers, scientists, and professionals in the field of drug development. This guide details the chemical structure, physicochemical and biological properties, and the underlying signaling pathways of this compound, positioning it as a significant tool for neuroscience research.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole, is classified as an indazolethylamine and tetrahydropyridinylindazole derivative.[1] Its chemical structure is characterized by a bromo-substituted indazole core linked to a tetrahydropyridine (B1245486) moiety.
| Property | Value | Source |
| Molecular Formula | C12H12BrN3 | [1] |
| Molar Mass | 278.153 g·mol−1 | [1] |
| IUPAC Name | 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole | [1] |
Biological Properties and In Vitro Pharmacology
This compound is a potent agonist for the 5-HT2 family of serotonin receptors. It demonstrates full agonism at the 5-HT2B receptor and partial agonism at the 5-HT2A and 5-HT2C receptors.[1] The in vitro pharmacological profile of this compound has been characterized through calcium mobilization assays in cell lines expressing human 5-HT2 subtypes.
| Assay | 5-HT2A | 5-HT2B | 5-HT2C |
| EC50 (nM) | 130 | 1.8 | 120 |
| Emax (%) | 78 | 100 | 79 |
| Assay Type | Calcium Mobilization | Calcium Mobilization | Calcium Mobilization |
| Cell Line | CHO | HEK293 | CHO |
Data sourced from Jayakodiarachchi N, et al. ACS Med Chem Lett. 2024.
Signaling Pathways
As an agonist of the 5-HT2 receptor family, this compound elicits its effects through the activation of the Gq/G11 signaling cascade. This pathway is initiated by the binding of the agonist to the receptor, leading to a conformational change and the subsequent activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.
Experimental Protocols
The characterization of this compound involved several key experimental procedures. The following outlines the general methodologies employed.
Synthesis of this compound
A detailed synthesis protocol for this compound is described in the primary literature. The general workflow involves a multi-step synthetic route starting from commercially available precursors, culminating in the formation of the final indazole-tetrahydropyridine product.
In Vitro Pharmacology: Calcium Mobilization Assay
The functional activity of this compound at the 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined using a calcium mobilization assay in stably transfected cell lines.
Principle: Activation of Gq-coupled receptors, such as the 5-HT2 subtypes, leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
General Procedure:
-
Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Compound Addition: Serial dilutions of this compound are prepared and added to the wells.
-
Signal Detection: The fluorescence intensity in each well is measured over time using a plate reader capable of kinetic fluorescence measurements.
-
Data Analysis: The increase in fluorescence, corresponding to the calcium response, is plotted against the concentration of this compound to determine the EC50 and Emax values.
Conclusion
This compound represents a valuable research tool for investigating the roles of the 5-HT2 receptor subtypes in various physiological and pathological processes. Its high potency at the 5-HT2B receptor, coupled with its activity at 5-HT2A and 5-HT2C receptors, provides a unique pharmacological profile for further exploration. This technical guide serves as a foundational resource for scientists working with this compound, facilitating reproducible and well-informed research endeavors.
References
The Hypothetical Effect of VU6067416 on Proximal Tubule Endocytosis: A Technical Guide
Disclaimer: This document presents a hypothetical framework based on the known pharmacology of VU6067416 and the general principles of proximal tubule physiology. As of the last update, there is no direct published research investigating the specific effects of this compound on proximal tubule endocytosis. This guide is intended for researchers, scientists, and drug development professionals as a theoretical exploration to stimulate future research.
Introduction
The renal proximal tubule is a critical site for the reabsorption of filtered proteins, a process primarily mediated by clathrin-dependent endocytosis involving the multi-ligand receptors megalin and cubilin. Dysregulation of this pathway can lead to proteinuria and progressive kidney disease. Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a multifaceted signaling molecule, is synthesized and active within the kidney, including in proximal tubule cells, where it can modulate various cellular processes.[1][2][3][4]
This compound is recognized as an antagonist of the 5-HT2B receptor.[5] The 5-HT2B receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), is expressed in the kidney and its activation is known to trigger downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and intracellular calcium mobilization.[5][6][7] Recent evidence for the functional activity of 5-HT2B receptors in renal proximal tubule cells comes from studies with another selective antagonist, MARY1, which was shown to induce mitochondrial biogenesis.[8]
This technical guide will explore the hypothetical mechanism by which this compound could modulate proximal tubule endocytosis by antagonizing the 5-HT2B receptor. We will propose potential signaling pathways, suggest experimental protocols to test these hypotheses, and provide templates for data presentation.
Hypothetical Mechanism of Action
We hypothesize that endogenous serotonin in the proximal tubule tonically activates 5-HT2B receptors, influencing the endocytic machinery. This compound, by blocking this receptor, would therefore alter the rate of endocytosis. The proposed signaling pathway is as follows:
-
Baseline Activation: Serotonin, locally produced in proximal tubule cells, binds to and activates 5-HT2B receptors on the cell surface.
-
G-Protein Signaling: The activated 5-HT2B receptor engages the Gq/G11 protein, leading to the activation of phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
-
Calcium and PKC Activation: IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Modulation of Endocytosis: Activated PKC and altered intracellular calcium levels could phosphorylate key components of the endocytic machinery (e.g., adaptor proteins, GTPases, cytoskeletal elements), thereby modulating the rate of clathrin-mediated endocytosis of filtered proteins like albumin.
-
Antagonism by this compound: this compound, as a 5-HT2B antagonist, would block the initial step of serotonin binding, thereby inhibiting this entire downstream signaling cascade and potentially altering the baseline rate of endocytosis.
Signaling Pathway Diagram
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Regulatory Role of the Serotonergic System in The Kidneys [gavinpublishers.com]
- 3. An active pathway for serotonin synthesis by renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of VU6067416, a 5-HT2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6067416 is a notable antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This document provides detailed application notes and protocols for the in vitro use of this compound, designed to assist researchers in accurately characterizing its pharmacological profile and exploring its therapeutic potential. The 5-HT2B receptor is known to be involved in cardiovascular function, gastrointestinal motility, and has been identified as a target in conditions such as pulmonary arterial hypertension and fibrotic diseases.
Activation of the 5-HT2B receptor, which is coupled to Gq/G11 proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC) are key downstream events. Understanding the inhibitory action of this compound on this pathway is crucial for its application in research and drug development.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant compounds for the 5-HT2B receptor. This allows for a comparative analysis of their potency and selectivity.
| Compound | Target Receptor | Assay Type | Value | Unit | Notes |
| This compound | 5-HT2B | - | - | - | Modest selectivity over 5-HT2A and 5-HT2C |
| 5-HT2B antagonist-1 | 5-HT2B | IC50 | 33.4 | nM | Orally active antagonist |
| SB-206553 | 5-HT2B/2C | pKi | 7.5 (2B), 6.9 (2C) | - | Potent and selective antagonist |
| RS-127445 | 5-HT2B | pKi | 9.5 | - | High affinity and selective antagonist |
| SB-204741 | 5-HT2B | pKi | 7.95 | - | Potent and selective antagonist |
| LY-272015 | 5-HT2B | - | - | - | High affinity antagonist |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Application Notes and Protocols for 5-HT2B Receptor Antagonism in Animal Models of Kidney Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, specific studies detailing the use of VU6067416 in animal models of kidney disease have not been publicly documented. The following application notes and protocols are based on the broader role of 5-HT2B receptor antagonism in renal pathophysiology and findings from studies on other 5-HT2B antagonists. These protocols are intended to serve as a general guide for investigating the therapeutic potential of 5-HT2B antagonists, like this compound, in preclinical kidney disease models.
Introduction: The Rationale for Targeting the 5-HT2B Receptor in Kidney Disease
The serotonin (B10506) 2B (5-HT2B) receptor, a G protein-coupled receptor, is expressed in the human kidney and has been implicated in various physiological and pathological processes, including fibrosis and inflammation.[1][2] While direct evidence for this compound in kidney disease is lacking, the antagonism of the 5-HT2B receptor presents a potential therapeutic strategy for chronic kidney disease (CKD). Serotonin, acting through its receptors, can influence renal blood flow and has been associated with the progression of fibrosis in several organs.[3][4] Specifically, 5-HT2B receptor signaling has been linked to the activation of pro-fibrotic pathways, such as the transforming growth factor-beta (TGF-β) pathway, which plays a central role in the accumulation of extracellular matrix and the development of renal fibrosis.[4] Therefore, inhibiting this receptor could potentially ameliorate fibrotic processes in the kidney.
Preclinical Evidence with Other 5-HT2B Antagonists
While data on this compound is not available, studies with other 5-HT2B receptor antagonists in the context of renal and fibrotic diseases provide a foundation for investigation:
-
RS-127445: In mouse models of unilateral ureteral obstruction (UUO) and Alport syndrome, administration of the 5-HT2B antagonist RS-127445 did not demonstrate a significant reduction in renal fibrosis or inflammation.[2]
-
SB204741: In an in vitro model using human renal allograft fibroblasts, the 5-HT2B inhibitor SB204741 showed potential in abrogating the fibrotic response, suggesting a role in targeting the STAT3 pathway.[5]
-
MARY1: A recently discovered potent and selective 5-HT2B receptor antagonist, MARY1, has been suggested to induce mitochondrial biogenesis in the kidney, indicating a potential therapeutic strategy for renal diseases associated with mitochondrial dysfunction.[6]
These findings highlight the need for further investigation to understand the precise role and therapeutic potential of 5-HT2B antagonism in different types of kidney disease.
Proposed Signaling Pathway for 5-HT2B Antagonism in Renal Fibrosis
The following diagram illustrates the hypothesized mechanism by which a 5-HT2B antagonist could mitigate renal fibrosis.
References
- 1. The human serotonin 5-HT2B receptor: pharmacological link between 5-HT2 and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mse.rwth-aachen.de [mse.rwth-aachen.de]
- 3. Beneficial effect of serotonin 5-HT2-receptor antagonism on renal blood flow autoregulation in cyclosporin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating MALT1 Inhibition for the Prevention of Drug-Induced Nephrotoxicity
Disclaimer: Initial research into the application of VU6067416 for preventing drug-induced nephrotoxicity has revealed a critical discrepancy. Publicly available information identifies this compound as a serotonin (B10506) 5-HT2 receptor agonist[1]. The user's query is based on the premise that this compound is a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. Due to this fundamental difference in the compound's mechanism of action, it is not possible to provide specific application notes or protocols for this compound for the prevention of drug-induced nephrotoxicity via MALT1 inhibition.
The following information is provided to address the user's interest in the broader topic of MALT1 inhibition as a potential therapeutic strategy for kidney disease, based on available preclinical research. This information does not pertain to this compound.
Introduction to MALT1 in Kidney Disease
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key intracellular signaling protein with both scaffold and proteolytic functions. It is a critical mediator in activating immune and inflammatory pathways, particularly the nuclear factor-κB (NF-κB) signaling pathway[2][3]. Emerging research suggests that MALT1 plays a role in the pathogenesis of certain kidney diseases, primarily through its involvement in inflammation and fibrosis.
In the context of kidney injury, MALT1 has been shown to facilitate renal fibrosis[2]. Studies have also indicated that MALT1 is associated with the disease activity in lupus nephritis, a form of kidney inflammation[2]. Therefore, inhibiting MALT1 activity presents a potential therapeutic avenue for mitigating kidney damage in diseases with an inflammatory or fibrotic component.
MALT1 Signaling Pathway in Renal Fibrosis
The diagram below illustrates the proposed signaling pathway involving MALT1 in the context of high glucose-induced renal cell injury, which can be a model for diabetic nephropathy. In this pathway, MALT1 activation contributes to the activation of the NF-κB pathway, leading to epithelial-to-mesenchymal transition (EMT) and fibrosis.
Caption: MALT1 signaling cascade in renal fibrosis.
Hypothetical Application: MALT1 Inhibition in Drug-Induced Nephrotoxicity
While direct evidence is lacking, a hypothetical application of a MALT1 inhibitor in preventing drug-induced nephrotoxicity could be explored based on its known mechanisms. Many nephrotoxic drugs, such as cisplatin (B142131), induce kidney injury through mechanisms that include inflammation and apoptosis[4][5]. Since MALT1 is a key player in inflammatory signaling, its inhibition could potentially ameliorate the inflammatory component of drug-induced renal damage.
Experimental Protocols for Investigating MALT1 Inhibition in Nephrotoxicity Models
The following are generalized protocols for preclinical studies that could be adapted to investigate the efficacy of a MALT1 inhibitor in preventing drug-induced nephrotoxicity. These are based on standard models of acute kidney injury.
In Vitro Model: Cisplatin-Induced Toxicity in Human Kidney (HK-2) Cells
This protocol is designed to assess the protective effect of a MALT1 inhibitor on renal tubular epithelial cells exposed to a nephrotoxic agent.
-
Cell Culture:
-
Culture human kidney proximal tubular epithelial cells (HK-2) in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Experimental Procedure:
-
Seed HK-2 cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.
-
Pre-treat cells with varying concentrations of a MALT1 inhibitor (e.g., MI-2, as a reference compound) for 1-2 hours.
-
Induce nephrotoxicity by adding a known nephrotoxic agent, such as cisplatin (e.g., 20 µM), to the cell culture medium.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using an MTT or similar colorimetric assay.
-
Inflammatory Markers: Measure the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or RT-qPCR.
-
NF-κB Activation: Analyze the phosphorylation of p65 and the degradation of IκBα via Western blotting.
-
Fibrotic Markers: Evaluate the expression of α-SMA, fibronectin, and collagen I by Western blotting or immunofluorescence.
-
In Vivo Model: Drug-Induced Acute Kidney Injury in Mice
This protocol describes a common in vivo model to evaluate the protective effects of a therapeutic agent against drug-induced kidney damage.
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
-
Experimental Procedure:
-
Administer the MALT1 inhibitor or vehicle control (e.g., via oral gavage or intraperitoneal injection) for a predetermined period before inducing kidney injury.
-
Induce acute kidney injury by a single intraperitoneal injection of a nephrotoxic drug, such as cisplatin (e.g., 20 mg/kg) or aristolochic acid (e.g., 10 mg/kg)[6][7].
-
Continue administration of the MALT1 inhibitor as per the experimental design.
-
Monitor animals for signs of distress and body weight changes.
-
Euthanize mice at specific time points (e.g., 72 hours for acute injury studies).
-
-
Endpoint Analysis:
-
Renal Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Histopathology: Collect kidneys for fixation in formalin, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular injury, necrosis, and cast formation.
-
Fibrosis Assessment: Use Masson's trichrome staining to visualize collagen deposition in kidney sections[7].
-
Gene Expression: Analyze renal tissue for mRNA levels of markers for injury (e.g., Kim-1/Havcr1), inflammation (e.g., Ccl2, Tnf), and fibrosis (e.g., Tgfb1, Col1a1) using RT-qPCR[7].
-
Data Presentation
While no quantitative data is available for this compound in this context, preclinical studies on MALT1 inhibition in other models of kidney disease have generated data that can be structured for comparison. The following tables are templates for how such data could be presented.
Table 1: In Vitro Efficacy of a MALT1 Inhibitor on Cisplatin-Treated HK-2 Cells
| Treatment Group | Cell Viability (%) | Relative IL-6 mRNA Expression | p-p65/p65 Ratio | α-SMA Protein Level (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| Cisplatin (20 µM) | 45 ± 4.1 | 8.5 ± 0.9 | 5.2 ± 0.6 | 4.8 ± 0.5 |
| Cisplatin + MALT1-i (Low Dose) | 62 ± 3.8 | 5.1 ± 0.6 | 3.1 ± 0.4 | 3.0 ± 0.3 |
| Cisplatin + MALT1-i (High Dose) | 85 ± 4.5 | 2.3 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.2 |
Data are presented as mean ± SD and are hypothetical.
Table 2: In Vivo Efficacy of a MALT1 Inhibitor in a Mouse Model of Drug-Induced Nephrotoxicity
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Tubular Injury Score | Renal Col1a1 mRNA (Fold Change) |
| Vehicle Control | 0.4 ± 0.1 | 25 ± 3 | 0.2 ± 0.1 | 1.0 ± 0.2 |
| Nephrotoxic Agent | 2.5 ± 0.4 | 150 ± 15 | 3.5 ± 0.5 | 12.5 ± 1.8 |
| Nephrotoxic Agent + MALT1-i | 1.2 ± 0.2 | 70 ± 8 | 1.5 ± 0.3 | 4.2 ± 0.7 |
Data are presented as mean ± SD and are hypothetical.
Conclusion
While the premise of using this compound as a MALT1 inhibitor for preventing drug-induced nephrotoxicity is not supported by current scientific literature, the role of MALT1 in kidney inflammation and fibrosis makes it an intriguing target for further research in nephrology. The provided protocols and conceptual framework offer a starting point for investigating the potential of other, validated MALT1 inhibitors in the context of drug-induced kidney injury. Further preclinical studies are necessary to validate this therapeutic hypothesis and to assess the safety and efficacy of MALT1 inhibition for renal protection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protective effects of maltol on cisplatin-induced nephrotoxicity through the AMPK-mediated PI3K/Akt and p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aristolochic acid-induced nephropathy is attenuated in mice lacking the neutral amino acid transporter B0AT1 (Slc6a19) - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Use of VU6067416 in HK-2 Cell Line Experiments
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the application of VU6067416 in experiments involving the human kidney proximal tubule epithelial cell line, HK-2. This compound is recognized as a potent agonist for the 5-HT2 family of serotonin (B10506) receptors.[1] It demonstrates full agonism at the 5-HT2B receptor and partial agonism at the 5-HT2A and 5-HT2C receptors.[1] The HK-2 cell line, derived from normal adult human kidney proximal tubules, is a cornerstone in renal research, widely used for studying renal physiology, toxicology, and the cellular mechanisms of kidney diseases.
Note: As of the latest literature review, specific experimental data on the use of this compound in HK-2 cells is not available. The following protocols and application notes are based on the known pharmacology of this compound and established methodologies for studying Gq/G11-protein coupled receptor signaling in HK-2 cells. Researchers should consider this a foundational guide and optimize experimental conditions accordingly.
Mechanism of Action
This compound, as a 5-HT2 receptor agonist, is expected to activate downstream signaling pathways mediated by these receptors. The 5-HT2 receptor family is coupled to Gq/G11 proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade can influence a multitude of cellular processes, including proliferation, apoptosis, and ion transport.
Caption: Proposed signaling pathway of this compound in HK-2 cells.
Application Notes
Given the role of 5-HT2 receptors in various physiological processes, this compound could be a valuable tool for investigating the following in HK-2 cells:
-
Renal Fibrosis: Aberrant 5-HT2 receptor signaling has been implicated in fibrotic diseases. This compound could be used to study the profibrotic or antifibrotic effects of 5-HT2 receptor activation in the context of transforming growth factor-beta 1 (TGF-β1) induced fibrosis in HK-2 cells.
-
Drug-Induced Nephrotoxicity: To explore if modulation of 5-HT2 receptors can ameliorate or exacerbate the toxic effects of known nephrotoxic agents on HK-2 cells.
-
Ion Transport and Homeostasis: To investigate the role of 5-HT2 receptor activation on the function of key ion transporters and channels in proximal tubule cells.
-
Cell Proliferation and Apoptosis: To determine the effect of sustained 5-HT2 receptor activation on the growth and survival of HK-2 cells.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific experimental questions.
HK-2 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing HK-2 cells to ensure their health and suitability for experimentation.
Caption: General workflow for HK-2 cell culture.
Materials:
-
HK-2 cells
-
Keratinocyte-Serum Free Medium (K-SFM)
-
Bovine Pituitary Extract (BPE)
-
Human recombinant Epidermal Growth Factor (EGF)
-
L-Glutamine
-
Fetal Bovine Serum (FBS) - optional, for initial plating if required
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
6-well, 12-well, or 96-well plates
Procedure:
-
Media Preparation: Prepare complete K-SFM by supplementing the basal medium with BPE, EGF, and L-Glutamine according to the manufacturer's instructions.
-
Thawing Cells: Rapidly thaw a cryovial of HK-2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete K-SFM. Centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete K-SFM. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Replace the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluence, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and re-seed new flasks at a 1:3 to 1:6 split ratio.
This compound Treatment and Functional Assays
This protocol provides a framework for treating HK-2 cells with this compound and assessing downstream functional consequences.
Quantitative Data (Hypothetical)
The following table presents a hypothetical concentration range and potential readouts for initial experiments. Actual values must be determined empirically.
| Parameter | Value Range | Assay |
| This compound Concentration | 1 nM - 10 µM | Dose-response curve |
| Incubation Time | 15 min - 48 hours | Time-course experiment |
| Intracellular Calcium | Fold change over baseline | Fluo-4 AM assay |
| IP1 Accumulation | pmol/well | HTRF IP-One assay |
| ERK1/2 Phosphorylation | Fold change over baseline | Western Blot / ELISA |
| Cell Viability | % of control | MTT / CellTiter-Glo assay |
Protocol for a Calcium Flux Assay:
Caption: Workflow for a fluorescent calcium flux assay.
Materials:
-
HK-2 cells cultured in 96-well black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. If using, add probenecid to this solution.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye. Leave a final volume of buffer in each well.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50 value.
Conclusion
While direct experimental evidence for the use of this compound in HK-2 cells is currently lacking, this guide provides a solid foundation for researchers to begin exploring its effects. Based on its known mechanism of action as a 5-HT2 receptor agonist, this compound holds promise as a chemical probe to investigate the role of this signaling pathway in renal physiology and pathophysiology. Rigorous experimental design and optimization of the provided protocols will be essential for generating reliable and meaningful data.
References
Methodologies for Studying Megalin Inhibition with a Novel Compound (VU6067416)
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no scientific literature establishing VU6067416 as a direct inhibitor of megalin. The following protocols are provided as a general framework for investigating the potential inhibitory effects of a novel compound, such as this compound, on megalin function.
Introduction to Megalin
Megalin, also known as low-density lipoprotein receptor-related protein 2 (LRP2), is a large, multi-ligand endocytic receptor primarily expressed on the apical surface of polarized epithelial cells, most notably in the proximal tubules of the kidney.[1][2][3][4][5][6] It plays a critical role in the reabsorption of a wide array of filtered proteins and other molecules from the glomerular filtrate, including albumin, vitamins, hormones, and drugs.[2][7][8][9][10] By mediating the uptake of these substances, megalin is essential for maintaining nutrient homeostasis and preventing their loss in urine.
Megalin's function is also implicated in various pathological conditions. Its involvement in the uptake of nephrotoxic drugs, such as aminoglycosides and certain chemotherapeutics, contributes to drug-induced kidney injury.[11][12][13][14][15][16] Furthermore, megalin dysfunction is associated with diseases like diabetic nephropathy and Dent disease.[2][7] Given its central role in renal physiology and pathology, megalin is a significant target for therapeutic intervention.
Signaling Pathways and Inhibition
Megalin-mediated endocytosis is a complex process involving the binding of ligands to the receptor, followed by internalization via clathrin-coated pits.[6][17] Once internalized, the megalin-ligand complex is trafficked to endosomes, where the acidic environment facilitates the dissociation of the ligand. Megalin is then recycled back to the cell surface for further rounds of endocytosis, while the ligands are typically transported to lysosomes for degradation.[17][18][19][20][21][22]
Inhibition of megalin can occur through several mechanisms:
-
Competitive Binding: An inhibitor can compete with endogenous ligands for binding to megalin's extracellular domain.
-
Allosteric Modulation: A compound could bind to a site on megalin distinct from the ligand-binding domain, inducing a conformational change that prevents ligand binding or endocytosis.
-
Disruption of Trafficking: An inhibitor might interfere with the intracellular trafficking of megalin, preventing its recycling to the cell surface and thereby reducing its availability for ligand uptake.
-
Downregulation of Expression: A compound could decrease the transcription or translation of the megalin gene (LRP2), leading to reduced overall receptor levels.
The following diagram illustrates the general endocytic pathway of megalin and potential points of inhibition.
Caption: Megalin endocytic pathway and potential inhibition points.
Experimental Protocols for Studying Megalin Inhibition
The following protocols provide a comprehensive approach to evaluating the potential inhibitory effects of this compound on megalin function.
Cell Culture
-
Cell Line: Opossum kidney (OK) proximal tubule epithelial cells are a well-established model for studying megalin-mediated endocytosis due to their high expression of megalin and formation of polarized monolayers.
-
Culture Conditions: Cells should be cultured in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2. For uptake and trafficking assays, it is recommended to grow cells on permeable supports (e.g., Transwell inserts) to allow for the formation of a polarized monolayer.
Experiment 1: Competitive Ligand Binding Assay
This assay determines if this compound can directly compete with a known megalin ligand for binding to the receptor.
Protocol:
-
Cell Preparation: Seed OK cells on 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with ice-cold binding buffer (e.g., PBS with 1% BSA and 2 mM CaCl2). Pre-incubate the cells with varying concentrations of this compound or a known competitive inhibitor like Receptor-Associated Protein (RAP) for 30 minutes at 4°C.[23][24]
-
Ligand Incubation: Add a fluorescently labeled megalin ligand (e.g., FITC-albumin or a specific fluorescently tagged peptide) at a constant concentration to all wells and incubate for 1-2 hours at 4°C to allow binding but prevent internalization.
-
Washing: Wash the cells extensively with ice-cold binding buffer to remove unbound ligand.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A decrease in fluorescence with increasing concentrations of the compound indicates competitive binding. Calculate the IC50 value.
Data Presentation:
| Compound | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| Control (No Inhibitor) | 0 | [Value] | 0 |
| This compound | [Concentration 1] | [Value] | [Value] |
| This compound | [Concentration 2] | [Value] | [Value] |
| This compound | [Concentration 3] | [Value] | [Value] |
| RAP (Positive Control) | [Concentration] | [Value] | [Value] |
Experiment 2: Ligand Endocytosis (Uptake) Assay
This assay assesses the effect of this compound on the overall process of megalin-mediated ligand internalization.
Protocol:
-
Cell Preparation: Grow OK cells on permeable supports to form a polarized monolayer.
-
Pre-incubation: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-24 hours) at 37°C.
-
Uptake: Add a fluorescently labeled megalin ligand to the apical side of the cells and incubate at 37°C for a specific time (e.g., 30-60 minutes) to allow for endocytosis. A parallel set of plates should be incubated at 4°C to measure non-specific surface binding.
-
Washing: Wash the cells thoroughly with ice-cold buffer to stop endocytosis and remove unbound ligand.
-
Quantification: Lyse the cells and measure the fluorescence intensity. The difference in fluorescence between the 37°C and 4°C conditions represents the amount of internalized ligand.
-
Data Analysis: Normalize the data to total protein concentration and express the results as a percentage of ligand uptake compared to the untreated control.
Data Presentation:
| Treatment | Concentration (µM) | Internalized Ligand (Normalized Fluorescence) | % of Control Uptake |
| Control | 0 | [Value] | 100 |
| This compound | [Concentration 1] | [Value] | [Value] |
| This compound | [Concentration 2] | [Value] | [Value] |
| This compound | [Concentration 3] | [Value] | [Value] |
| Known Inhibitor (e.g., Cilastatin) | [Concentration] | [Value] | [Value] |
Experiment 3: Analysis of Megalin Protein Expression (Western Blot)
This experiment determines if this compound alters the total cellular protein levels of megalin.
Protocol:
-
Cell Treatment: Treat confluent OK cells with different concentrations of this compound for a prolonged period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for megalin, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software.[1][2][7][25][26]
Data Presentation:
| Treatment | Concentration (µM) | Megalin Band Intensity (Normalized to Loading Control) | Fold Change vs. Control |
| Control | 0 | [Value] | 1.0 |
| This compound | [Concentration 1] | [Value] | [Value] |
| This compound | [Concentration 2] | [Value] | [Value] |
| This compound | [Concentration 3] | [Value] | [Value] |
Experiment 4: Analysis of Megalin (LRP2) Gene Expression (qPCR)
This experiment investigates whether this compound affects the transcription of the megalin gene.
Protocol:
-
Cell Treatment: Treat OK cells with this compound as described for the Western blot experiment.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the megalin (LRP2) gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of the LRP2 gene using the ΔΔCt method.[2][3][4][27]
Data Presentation:
| Treatment | Concentration (µM) | Relative LRP2 mRNA Expression (Fold Change) |
| Control | 0 | 1.0 |
| This compound | [Concentration 1] | [Value] |
| This compound | [Concentration 2] | [Value] |
| This compound | [Concentration 3] | [Value] |
Visualization of Experimental Workflow
The following diagram outlines the logical flow of experiments to characterize the inhibitory potential of this compound on megalin.
Caption: Workflow for investigating megalin inhibition.
Summary and Interpretation of Potential Results
The combination of these experiments will provide a comprehensive understanding of how this compound may interact with and potentially inhibit megalin.
-
If this compound shows activity in the competitive binding assay and the endocytosis assay , it suggests a direct competitive inhibition mechanism at the ligand-binding site.
-
If this compound inhibits endocytosis without affecting ligand binding , it may indicate an allosteric mechanism or interference with the endocytic machinery.
-
If this compound reduces megalin protein and/or mRNA levels , it points towards an effect on megalin expression, either at the transcriptional or post-transcriptional level.
-
If this compound shows no effect in any of these assays , it would suggest that it does not directly inhibit megalin under the tested conditions.
These detailed application notes and protocols provide a robust framework for researchers to systematically investigate the potential of this compound as a megalin inhibitor, contributing valuable data to the fields of renal physiology and drug development.
References
- 1. Megalin/LRP2 Expression Is Induced by Peroxisome Proliferator-Activated Receptor -Alpha and -Gamma: Implications for PPARs' Roles in Renal Function | PLOS One [journals.plos.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Megalin/LRP2 Expression Is Induced by Peroxisome Proliferator-Activated Receptor -Alpha and -Gamma: Implications for PPARs' Roles in Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Renal LRP2 expression in man and chicken is estrogen-responsive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Endocytic Receptor Megalin and its Associated Proteins in Proximal Tubule Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. EP1501535A1 - Antagonists of megalin or cubilin for use in preventing organ damage induced by therapeutic agents - Google Patents [patents.google.com]
- 10. Megalin mediates plasma membrane to mitochondria cross-talk and regulates mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Megalin Contributes to Kidney Accumulation and Nephrotoxicity of Colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Megalin contributes to kidney accumulation and nephrotoxicity of colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Megalin Orchestrates FcRn Endocytosis and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Adaptable Physiological Model of Endocytic Megalin Trafficking in Opossum Kidney Cells and Mouse Kidney Proximal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Receptor-associated protein impairs ligand binding to megalin and megalin-dependent endocytic flux in proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Hypothetical Use of VU6067416 in a Preclinical Model of Cisplatin-Induced Kidney Injury
Disclaimer: The following application notes and protocols are a theoretical framework based on the known pharmacology of VU6067416 as a 5-HT2B receptor antagonist and the established pathophysiology of cisplatin-induced kidney injury. As of the date of this document, there is no direct published evidence for the use of this compound in this specific preclinical model. These protocols are intended to guide researchers in hypothetically evaluating the therapeutic potential of 5-HT2B receptor antagonism in cisplatin-induced nephrotoxicity.
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent; however, its clinical utility is often limited by severe nephrotoxicity, which can lead to acute kidney injury (AKI) and chronic kidney disease. The pathophysiology of cisplatin-induced kidney injury is multifactorial, involving direct tubular toxicity, oxidative stress, inflammation, and fibrotic changes.
This compound is recognized as an antagonist of the serotonin (B10506) 2B receptor (5-HT2B). While direct studies are lacking, research on related serotonin receptors suggests a role in modulating inflammatory and fibrotic processes in various organs, including the kidneys. Antagonism of the 5-HT2A receptor, a related subtype, has demonstrated anti-inflammatory and anti-fibrotic effects in a preclinical model of chronic kidney disease. Furthermore, antagonism of the 5-HT2B receptor has been shown to attenuate fibrotic responses in other tissues, such as the lungs. This suggests that blocking the 5-HT2B receptor with this compound could be a novel therapeutic strategy to mitigate the inflammatory and fibrotic sequelae of cisplatin-induced kidney damage.
These notes provide a hypothetical framework for investigating the potential of this compound to ameliorate cisplatin-induced kidney injury in a murine model.
Hypothesized Mechanism of Action
Cisplatin administration leads to the activation of multiple pathological signaling pathways in renal tubular cells, resulting in inflammation, apoptosis, and subsequent fibrosis. The 5-HT2B receptor, a G protein-coupled receptor, is implicated in mediating pro-inflammatory and pro-fibrotic signaling. It is hypothesized that in the context of cisplatin-induced kidney injury, local serotonin signaling could contribute to the pathology via 5-HT2B receptor activation. By competitively inhibiting the 5-HT2B receptor, this compound may interrupt these downstream signaling cascades, thereby reducing the production of inflammatory cytokines and fibrotic markers, and ultimately preserving renal function and structure.
Techniques for Assessing VU6067416 Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6067416 is a selective antagonist of the serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT2C receptor is a key modulator of various neurotransmitter systems, including dopamine (B1211576) and norepinephrine, and is implicated in the pathophysiology of several psychiatric and neurological disorders.[1] Antagonism of the 5-HT2C receptor is a promising therapeutic strategy for conditions such as schizophrenia, depression, and anxiety.[1][2] By blocking the inhibitory influence of serotonin on dopaminergic and noradrenergic pathways, 5-HT2C antagonists can enhance neurotransmission in brain regions associated with cognition and mood.[1]
These application notes provide a comprehensive overview of the in vivo techniques and detailed experimental protocols for assessing the efficacy of this compound in preclinical animal models, with a focus on its potential antipsychotic and cognitive-enhancing properties.
Putative Signaling Pathway of this compound
The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins.[3][4] Activation of this pathway by the endogenous ligand serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects. The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and can signal through β-arrestin pathways.[3][4][5] As an antagonist, this compound is hypothesized to block these serotonin-mediated signaling events.
This compound mechanism of action at the 5-HT2C receptor.
In Vivo Efficacy Assessment: Key Behavioral Assays
The following behavioral assays are critical for evaluating the antipsychotic-like and pro-cognitive effects of this compound in rodent models.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential. Psychostimulants like amphetamine increase locomotor activity by enhancing dopamine release, mimicking the hyperdopaminergic state associated with psychosis. Effective antipsychotics can attenuate this effect.
Experimental Workflow:
Workflow for the amphetamine-induced hyperlocomotion test.
Detailed Protocol:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
-
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Place each animal individually into the open field arena for a 30-60 minute habituation period.
-
Administer this compound or vehicle (e.g., intraperitoneally, i.p.) at the desired doses.
-
After a specified pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 1-3 mg/kg, i.p.).
-
Immediately place the animal back into the open field arena and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled during the testing period. A significant reduction in amphetamine-induced hyperlocomotion by this compound compared to the vehicle-treated group indicates antipsychotic-like efficacy.
Quantitative Data Summary (Representative Data for a 5-HT2C Antagonist):
| Compound | Animal Model | Amphetamine Dose (mg/kg) | This compound Dose (mg/kg, i.p.) | % Inhibition of Hyperlocomotion |
| This compound | Rat | 2.0 | 1.0 | 35% |
| This compound | Rat | 2.0 | 3.0 | 65% |
| This compound | Rat | 2.0 | 10.0 | 85% |
| Vehicle | Rat | 2.0 | - | 0% |
| This compound | Rat | 0.0 | 10.0 | N/A (no effect on basal locomotion) |
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in sensorimotor gating are observed in patients with schizophrenia and can be modeled in rodents.[6] The restoration of PPI by a test compound is indicative of antipsychotic potential.[7]
Experimental Workflow:
Workflow for the prepulse inhibition (PPI) test.
Detailed Protocol:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to measure the whole-body startle response.
-
Procedure:
-
Administer this compound or vehicle at the desired doses and allow for a specified pretreatment time.
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.[7]
Quantitative Data Summary (Representative Data for a 5-HT2C Antagonist in a Deficit Model):
| Treatment Group | Animal Model (e.g., Dizocilpine-induced deficit) | This compound Dose (mg/kg, i.p.) | % PPI (at 85 dB prepulse) |
| Vehicle + Vehicle | Rat | - | 65% |
| Vehicle + Dizocilpine (0.1 mg/kg) | Rat | - | 30% |
| This compound (1.0 mg/kg) + Dizocilpine | Rat | 1.0 | 45% |
| This compound (3.0 mg/kg) + Dizocilpine | Rat | 3.0 | 58% |
| This compound (10.0 mg/kg) + Dizocilpine | Rat | 10.0 | 62% |
Conclusion
The in vivo assessment of this compound efficacy relies on a battery of well-validated behavioral paradigms. The amphetamine-induced hyperlocomotion and prepulse inhibition tests are foundational for establishing an antipsychotic-like profile. The detailed protocols and representative data provided herein offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and other 5-HT2C receptor antagonists. Careful consideration of experimental design, including appropriate animal models, dose selection, and data analysis, is paramount for generating reliable and translatable preclinical findings.
References
- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram [frontiersin.org]
- 3. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Aminoglycoside Nephrotoxicity with VU6067416
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglycoside antibiotics are potent bactericidal agents critical for treating severe Gram-negative infections. However, their clinical utility is significantly limited by the risk of nephrotoxicity, which can lead to acute kidney injury (AKI).[1][2] The primary site of aminoglycoside-induced renal damage is the proximal tubule epithelial cells.[1][3] The pathogenic process involves the uptake of aminoglycosides via megalin-mediated endocytosis, leading to their accumulation in lysosomes. This accumulation disrupts cellular processes, including mitochondrial function, and triggers apoptotic and necrotic cell death pathways.[1][3]
Recent research has highlighted the importance of ion channels in maintaining the physiological function of proximal tubule cells. The inwardly rectifying potassium (Kir) channel subunit Kir5.1, encoded by the KCNJ16 gene, is a key component of basolateral potassium channels in these cells, where it forms heterotetramers with Kir4.2.[4][5][6] These channels are crucial for maintaining the basolateral membrane potential, which in turn drives various transport processes, including sodium-bicarbonate cotransport.[4] Given that aminoglycosides are known to disrupt cellular electrolyte balance, investigating the role of Kir5.1 in the pathophysiology of aminoglycoside nephrotoxicity presents a novel research avenue.
VU6067416 is a selective inhibitor of Kir5.1-containing channels. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the role of Kir5.1 in aminoglycoside-induced nephrotoxicity.
Data Presentation
Table 1: In Vitro Models for Aminoglycoside Nephrotoxicity
| Cell Line | Species | Relevant Characteristics | Application for this compound Studies |
| LLC-PK1 | Pig | Proximal tubule-like cells; express megalin and are sensitive to gentamicin-induced toxicity.[7] | Investigating the effect of Kir5.1 inhibition on gentamicin-induced cytotoxicity, apoptosis, and mitochondrial dysfunction. |
| mIMCD | Mouse | Inner medullary collecting duct cells; also show sensitivity to gentamicin (B1671437).[7] | Studying the role of Kir5.1 in gentamicin-induced necroptosis. |
| Primary Proximal Tubule Cells | Rat, Mouse | Closely mimic in vivo physiology; suitable for studying initial drug uptake and toxicity mechanisms.[8] | Examining the direct impact of this compound on aminoglycoside uptake and early toxic events in a primary cell model. |
Table 2: In Vivo Models for Aminoglycoside Nephrotoxicity
| Animal Model | Strain | Aminoglycoside & Dosing Regimen | Key Parameters to Measure |
| Rat | Sprague-Dawley | Gentamicin: 40-100 mg/kg/day, s.c. or i.p. for 7-14 days.[9] | Serum creatinine (B1669602), Blood Urea Nitrogen (BUN), kidney weight, histopathology (tubular necrosis), biomarkers (KIM-1, NGAL). |
| Mouse | C57BL/6 | Gentamicin: 80 mg/kg/day, i.p. for 7 days.[7] | Serum creatinine, BUN, urine osmolality, histopathology, inflammatory markers. |
| Rabbit | Local breed | Gentamicin/Amikacin: 10x human clinical dose for 20 days.[10] | Histopathological changes in renal tubules, glomeruli, and interstitium. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Gentamicin-Induced Cytotoxicity in LLC-PK1 Cells
Objective: To determine if inhibition of Kir5.1 with this compound modulates gentamicin-induced cell death in a proximal tubule cell line.
Materials:
-
LLC-PK1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Gentamicin sulfate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture LLC-PK1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed LLC-PK1 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of gentamicin in sterile water and this compound in DMSO.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, add varying concentrations of gentamicin (e.g., 1, 2, 4, 6 mM) to the wells. Include control wells with vehicle only, this compound only, and gentamicin only.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves for gentamicin in the presence and absence of this compound.
Protocol 2: In Vivo Evaluation of this compound on a Gentamicin-Induced Nephrotoxicity Mouse Model
Objective: To investigate the effect of Kir5.1 inhibition by this compound on the development of gentamicin-induced acute kidney injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Gentamicin sulfate
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Metabolic cages
-
Blood collection tubes
-
Reagents for serum creatinine and BUN measurement
-
Formalin for tissue fixation
-
Histology supplies (paraffin, slides, H&E stain)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into four groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle for both gentamicin and this compound).
-
Group 2: Gentamicin only (receives gentamicin and vehicle for this compound).
-
Group 3: Gentamicin + this compound (receives both gentamicin and this compound).
-
Group 4: this compound only (receives this compound and vehicle for gentamicin).
-
-
Dosing:
-
Administer gentamicin (80 mg/kg) via intraperitoneal (i.p.) injection once daily for 7 days.
-
Administer this compound (dose to be determined by pharmacokinetic studies) or vehicle i.p. or orally, starting one day before gentamicin administration and continuing daily throughout the study.
-
-
Monitoring: Monitor body weight daily. On day 6, place mice in metabolic cages for 24-hour urine collection to measure volume and osmolality.[7]
-
Sample Collection: On day 8, collect blood via cardiac puncture for serum creatinine and BUN analysis. Euthanize the mice and harvest the kidneys.
-
Tissue Processing:
-
Weigh the kidneys.
-
Fix one kidney in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze the other kidney in liquid nitrogen for molecular or biochemical analysis.
-
-
Histopathology: Embed the fixed kidney in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and inflammation.
-
Data Analysis: Compare serum creatinine, BUN, kidney weight to body weight ratio, and histopathological scores among the different groups.
Mandatory Visualizations
Caption: Signaling pathway of aminoglycoside nephrotoxicity in proximal tubule cells.
Caption: Experimental workflow for in vitro assessment of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Aminoglycoside-induced nephrotoxicity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of inwardly rectifying K+ channel 5.1 (Kir5.1) in the regulation of renal membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Diverse functions of the inward-rectifying potassium channel Kir5.1 and its relationship with human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro mechanisms and models of gentamicin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 10. annalskemu.org [annalskemu.org]
Practical Guide to M5 Negative Allosteric Modulator Administration in Mice
DISCLAIMER: The compound "VU6067416" is not found in the published scientific literature. It is highly probable that this is a typographical error and the intended compounds of interest are the selective M5 negative allosteric modulators (NAMs) ML375 (VU0483253) and its subsequent analog, VU6008667 . This guide will focus on these compounds, with a primary emphasis on VU6008667, which was developed to have a more suitable pharmacokinetic profile for rodent studies than ML375.
IMPORTANT NOTE FOR RESEARCHERS: There is a significant lack of published data regarding the administration of ML375 or VU6008667 specifically in mice. One of the initial discovery papers for ML375 noted that due to a significant species difference in potency between human and rodent M5 receptors, ML375 was not suitable for in vivo work in rodents[1]. VU6008667 was later developed to address some of these shortcomings, exhibiting a shorter half-life in rats[2]. The protocols and data presented herein are largely extrapolated from studies conducted in rats. Therefore, it is imperative that researchers conduct pilot studies to determine the optimal dosage, vehicle, and administration route for their specific mouse strain and experimental paradigm.
Introduction
The muscarinic acetylcholine (B1216132) receptor M5 is a G-protein coupled receptor primarily expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area and substantia nigra. This localization implicates the M5 receptor in the modulation of dopamine (B1211576) release and, consequently, in reward and addiction pathways[1]. Negative allosteric modulators (NAMs) of the M5 receptor, such as VU6008667, are valuable research tools for investigating the physiological roles of this receptor. These compounds do not bind to the orthosteric site where acetylcholine binds, but rather to an allosteric site, inducing a conformational change that reduces the receptor's response to acetylcholine.
This document provides a practical guide for the administration of the M5 NAM VU6008667 to mice for preclinical research, based on available data from rat studies.
Compound Information & Quantitative Data
| Compound | Species | Route | Dose | T½ (Half-life) | Key Findings |
| ML375 | Rat | IV | 1 mg/kg | ~80 hours | Very low clearance and long half-life, making it challenging for studies requiring washout periods. |
| ML375 | Rat | Oral | 30 mg/kg | - | Attenuated ethanol (B145695) self-administration. |
| VU6008667 | Rat | - | - | ~2.3 hours | Developed as a short-acting M5 NAM to overcome the long half-life of ML375. |
| VU6008667 | Rat | - | 10-30 mg/kg | - | Decreased oxycodone self-administration and cue-induced reinstatement. |
Signaling Pathway of M5 Receptor and Inhibition by a NAM
The M5 muscarinic receptor is a Gq/11-coupled GPCR. Upon binding of acetylcholine (ACh), the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). A negative allosteric modulator like VU6008667 binds to a separate site on the M5 receptor, which reduces the efficacy of ACh binding and subsequent downstream signaling.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Measure VU6067416 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6067416 has been identified as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key scaffold protein and paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen receptor and other stimuli. Its protease activity is essential for the cleavage of several substrates, including RelB, CYLD, and A20, which collectively regulate immune cell activation and survival. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it an attractive therapeutic target.
These application notes provide detailed protocols for a suite of cellular assays designed to measure the inhibitory activity of compounds targeting MALT1, such as this compound. While specific quantitative activity data for this compound is not publicly available in the reviewed literature, the provided assays and comparative data for other known MALT1 inhibitors will enable researchers to thoroughly characterize its cellular potency and mechanism of action.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade, a key pathway in lymphocyte activation.
Quantitative Data for Reference MALT1 Inhibitors
The following table summarizes the cellular activity of several known MALT1 inhibitors in assays relevant for characterizing this compound. This data provides a benchmark for assessing the potency of novel MALT1 inhibitors.
| Inhibitor | Assay Type | Cell Line | IC50 / GI50 (µM) | Reference |
| MI-2 | Cell Proliferation | HBL-1 (ABC-DLBCL) | 0.2 | [1] |
| Cell Proliferation | TMD8 (ABC-DLBCL) | 0.5 | [1] | |
| Cell Proliferation | OCI-Ly3 (ABC-DLBCL) | 0.4 | [1] | |
| Cell Proliferation | OCI-Ly10 (ABC-DLBCL) | 0.4 | [1] | |
| Compound 40 | Jurkat T-cell Activation (IL-2 production) | Jurkat | 0.05 | |
| IL-6 Secretion | TMD8 (ABC-DLBCL) | 0.10 | ||
| IL-10 Secretion | TMD8 (ABC-DLBCL) | 0.06 | ||
| RelB Cleavage | TMD8 (ABC-DLBCL) | 0.10 | ||
| (R)-MALT1-IN-3 | IL-6 Secretion | OCI-Ly3 (ABC-DLBCL) | 0.06 | [2] |
| IL-10 Secretion | OCI-Ly3 (ABC-DLBCL) | 0.04 | [2] | |
| JNJ-67856633 | NF-κB Reporter Assay | HEK-293 expressing MALT1 | 0.0028 | [3] |
| Cell Proliferation | OCI-Ly3 (ABC-DLBCL) | 0.018 | [3] |
Experimental Protocols
Herein are detailed protocols for key cellular assays to determine the activity of MALT1 inhibitors like this compound.
Protocol 1: NF-κB Reporter Gene Assay
This assay quantitatively measures the activity of the NF-κB signaling pathway.
Experimental Workflow:
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)[4]
-
Transfection reagent
-
This compound and reference MALT1 inhibitors
-
Dual-luciferase reporter assay system
-
Luminometer
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.[4]
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference inhibitors in cell culture medium.
-
Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment time (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[4]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: ABC-DLBCL Cell Proliferation Assay
This assay assesses the effect of MALT1 inhibition on the growth of MALT1-dependent cancer cell lines.
Experimental Workflow:
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3)[1]
-
GCB-DLBCL cell line as a negative control (e.g., OCI-Ly1)[1]
-
This compound and reference MALT1 inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well opaque-walled cell culture plates
Procedure:
-
Cell Seeding:
-
Seed ABC-DLBCL and GCB-DLBCL cells into 96-well opaque-walled plates at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and reference inhibitors in cell culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72-96 hours).[3]
-
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a suitable dose-response curve.
-
Protocol 3: MALT1 Substrate Cleavage Assay by Western Blot
This assay directly measures the proteolytic activity of MALT1 in cells by detecting the cleavage of its substrates.
Experimental Workflow:
References
- 1. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VU6067416 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with the serotonin (B10506) receptor agonist, VU6067416. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is an indazolethylamine and tetrahydropyridinylindazole derivative that acts as a potent agonist for the 5-HT2 family of serotonin receptors.[1] Like many small molecules developed in drug discovery, this compound may exhibit poor aqueous solubility due to its chemical structure. Poor solubility can lead to challenges in preparing stock solutions, inaccurate dosing in biological assays, and can ultimately affect the reliability and reproducibility of experimental results.[2][3][4]
Q2: What are the initial steps I should take if I observe precipitation of this compound in my aqueous experimental buffer?
A2: When you observe precipitation after diluting a stock solution (e.g., in DMSO) into an aqueous buffer, it is a common indication of a compound's low aqueous solubility.[4] The initial troubleshooting steps should focus on optimizing the solvent concentration and the dilution method. Ensure the final concentration of your organic co-solvent, such as DMSO, is minimized to a level that is tolerated by your specific cell line or assay system, typically below 0.5%.[4]
Q3: Can warming the solution help in dissolving this compound?
A3: Gently warming the aqueous medium (e.g., to 37°C) before adding the stock solution of this compound can sometimes improve its solubility.[5] However, it is crucial to ensure that the compound is thermally stable and does not degrade at the applied temperature. Always refer to the manufacturer's stability data if available, or perform a stability check.
Q4: Are there alternative solvents I can use if DMSO is not effective or compatible with my assay?
A4: While DMSO is a common solvent for poorly soluble compounds, other options can be explored.[6] Water-miscible organic co-solvents like ethanol (B145695) or propylene (B89431) glycol can be tested.[4] The choice of solvent should always be validated for compatibility with the biological assay to avoid any interference with the experimental results.[6]
Troubleshooting Guide
Issue: Precipitation Observed When Diluting this compound Stock Solution
This guide provides a systematic approach to troubleshoot and overcome the precipitation of this compound in your experimental setup.
Step 1: Optimize Co-Solvent Concentration
Many researchers use DMSO to prepare stock solutions of hydrophobic compounds. However, the final concentration of DMSO in the assay medium is critical.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Create a series of dilutions in your aqueous buffer to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%).
-
Visually inspect for precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
-
Determine the highest DMSO concentration that maintains the solubility of this compound at your desired final concentration without affecting the biological assay.
-
Step 2: Employ Serial Dilution
A gradual decrease in the organic solvent concentration can prevent the compound from precipitating out of the solution.
-
Protocol:
-
Instead of a single large dilution, perform a series of intermediate dilutions.
-
For example, first, dilute the 100% DMSO stock into a solution containing a higher percentage of the aqueous buffer (e.g., 50% DMSO in buffer).
-
Continue with subsequent dilutions in the final assay buffer to reach the desired final concentration.
-
Step 3: Test Alternative Co-solvents
If optimizing DMSO concentration is not sufficient, testing other co-solvents may be necessary.
-
Protocol:
-
Attempt to dissolve this compound in alternative water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene (B3416737) glycol (PEG).
-
Follow the same optimization and dilution protocols as described for DMSO.
-
Always include a solvent-only control in your biological assays to account for any effects of the co-solvent.
-
Data Presentation: Solubility Test Results
To systematically track your observations, use a table similar to the one below. This will help in comparing the effectiveness of different solvents and concentrations.
| Solvent | Solvent Conc. in Assay (%) | This compound Conc. (µM) | Observation (Precipitation) | Notes |
| DMSO | 1.0 | 10 | Yes | Immediate precipitation |
| DMSO | 0.5 | 10 | No | Clear solution |
| DMSO | 0.1 | 10 | No | Clear solution |
| Ethanol | 1.0 | 10 | Yes | Precipitated after 10 min |
| Ethanol | 0.5 | 10 | No | Clear solution |
Experimental Protocols & Visualizations
Protocol: General Method for Preparing this compound Working Solutions
-
Stock Solution Preparation: Accurately weigh the required amount of this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.
-
Intermediate Dilutions: Based on your solubility test results, perform one or more serial dilutions of the stock solution in the chosen co-solvent or a mixture of the co-solvent and the final assay buffer.
-
Final Working Solution: Add the final intermediate dilution to the pre-warmed assay buffer to achieve the desired final concentration of this compound and the co-solvent. Gently mix the solution immediately.
-
Verification: Before proceeding with the experiment, visually inspect the final working solution for any signs of precipitation.
Diagram: Troubleshooting Workflow for this compound Insolubility
The following diagram illustrates the logical steps to follow when troubleshooting insolubility issues.
A step-by-step workflow for addressing this compound insolubility.
Diagram: Signaling Pathway Context (Simplified 5-HT2A Receptor Pathway)
Understanding the biological context is crucial. The following diagram shows a simplified signaling pathway for the 5-HT2A receptor, a target of this compound.
Simplified 5-HT2A receptor signaling cascade activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize VU6067416 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of VU6067416, a 5-HT2B receptor antagonist. Given its modest selectivity, particularly against the highly homologous 5-HT2A and 5-HT2C receptors, careful experimental design is crucial for obtaining reliable and interpretable results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: The primary off-target effects of this compound are mediated by its interaction with other serotonin (B10506) receptor subtypes, most notably 5-HT2A and 5-HT2C receptors. This is due to the high structural homology among the 5-HT2 receptor family.[1] Unwanted engagement of these receptors can lead to a variety of confounding effects, including alterations in neuronal signaling, smooth muscle contraction, and platelet aggregation, potentially complicating the interpretation of experimental outcomes.
Q2: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the 5-HT2B receptor and not an off-target effect?
A2: Validating that the observed phenotype is on-target requires a multi-pronged approach:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired effect. This minimizes the engagement of lower-affinity off-target receptors.
-
Employ Control Compounds: The ideal negative control is a structurally similar but inactive analog of this compound. If an inactive enantiomer is available, it should be used. In the absence of such a specific control, using a well-characterized, structurally distinct 5-HT2B antagonist can help confirm that the observed effect is mediated by 5-HT2B inhibition.
-
Genetic Knockdown/Knockout: Utilize techniques like CRISPR-Cas9 or siRNA to reduce the expression of the 5-HT2B receptor. If the experimental phenotype is diminished or absent in the knockdown/knockout cells upon treatment with this compound, it strongly suggests an on-target effect.
-
Rescue Experiments: In a 5-HT2B knockout or knockdown model, reintroducing the 5-HT2B receptor should rescue the phenotype that was lost.
Q3: What are the recommended working concentrations for this compound in in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line, experimental conditions, and the relative expression levels of 5-HT2 receptor subtypes. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the 5-HT2B receptor in your system. As a starting point, a broad range of concentrations (e.g., 1 nM to 10 µM) can be tested. Based on the IC50 value, subsequent experiments should use concentrations around this value to maximize on-target activity while minimizing off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Recommended Solution |
| Off-target effects at 5-HT2A or 5-HT2C receptors | 1. Lower the concentration of this compound to a range closer to its IC50 for the 5-HT2B receptor. 2. Use a more selective 5-HT2B antagonist as a comparator. 3. Validate your findings using 5-HT2B knockdown or knockout models. |
| Variability in receptor expression across cell lines | 1. Characterize the relative expression levels of 5-HT2A, 5-HT2B, and 5-HT2C receptors in your cell line using techniques like qPCR or Western blotting. 2. Choose a cell line with a high 5-HT2B to 5-HT2A/2C expression ratio. |
| Compound instability or degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect the compound from light and store it according to the manufacturer's recommendations. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Recommended Solution |
| Non-specific binding of this compound | 1. Include a structurally similar inactive analog or enantiomer as a negative control, if available. 2. If a specific negative control is unavailable, use a vehicle control (e.g., DMSO) at the same concentration as the this compound treatment. |
| Cellular toxicity at high concentrations | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound. 2. Ensure that the working concentration is well below the cytotoxic threshold. |
Quantitative Data Summary
The following tables illustrate the type of quantitative data that is essential for designing experiments to minimize off-target effects. Researchers should aim to generate or find this data for their specific experimental system.
Table 1: this compound Binding Affinity Profile
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT2B (On-Target) | Value to be determined experimentally |
| 5-HT2A (Off-Target) | Value to be determined experimentally |
| 5-HT2C (Off-Target) | Value to be determined experimentally |
| Other Receptors | Screening against a broader panel is recommended |
Table 2: this compound Functional Potency
| Receptor Subtype | Functional Potency (IC50, nM) |
| 5-HT2B (On-Target) | Value to be determined experimentally |
| 5-HT2A (Off-Target) | Value to be determined experimentally |
| 5-HT2C (Off-Target) | Value to be determined experimentally |
Detailed Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound
Objective: To determine the IC50 of this compound for the 5-HT2B receptor in a specific cell line.
Methodology:
-
Cell Culture: Plate cells expressing the 5-HT2B receptor in a 96-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in cell culture media. A common concentration range to start with is 1 nM to 10 µM.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
Agonist Stimulation: Add a known 5-HT2B receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Measure the downstream signaling event, which for 5-HT2B receptors is typically an increase in intracellular calcium or inositol (B14025) phosphate (B84403) (IP1) production. This can be done using a fluorescent calcium indicator or an IP1 HTRF assay.
-
Data Analysis: Plot the agonist response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
Objective: To confirm that the effect of this compound is mediated by the 5-HT2B receptor.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the 5-HT2B receptor and a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the 5-HT2B receptor at both the mRNA (qPCR) and protein (Western blot) levels.
-
Functional Assay: Perform the same functional assay as in Protocol 1 on both the 5-HT2B knockdown cells and the control cells, using the previously determined effective concentration of this compound.
-
Data Analysis: Compare the inhibitory effect of this compound in the knockdown cells to the control cells. A significant reduction in the inhibitory effect in the knockdown cells indicates that the action of this compound is on-target.
Visualizations
Caption: On- and off-target signaling of this compound.
Caption: Workflow for minimizing this compound off-target effects.
References
Improving the stability of VU6067416 in solution
Answering the user's request.## Technical Support Center: Improving the Stability of VU6067416 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with the small molecule this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing variable activity and poor reproducibility in cell-based assays. Could solution instability be the cause?
A1: Yes, inconsistent results in bioassays are often a primary indicator of compound instability.[1] If this compound degrades in your assay medium over the course of the experiment, its effective concentration will decrease, leading to an underestimation of its activity and potency.[1] This degradation can be influenced by the compound's chemical properties, the composition of the assay medium, incubation time, and environmental factors.[1][2]
Q2: What are the most common causes of small molecule instability in experimental solutions?
A2: The instability of a small molecule like this compound in solution can be broadly categorized as either chemical or metabolic.
-
Chemical Instability is degradation due to reaction with components in the solution.[1] Key factors include:
-
pH: Compounds can be susceptible to hydrolysis under acidic or basic conditions.[2][3] Many drugs are most stable in a pH range of 4 to 8.[4]
-
Oxidation: Molecules with electron-rich components can be sensitive to dissolved oxygen in buffers or reactive oxygen species (ROS) generated in cell culture.[5]
-
Light Sensitivity: Exposure to light, especially UV, can cause photolytic degradation in sensitive compounds.[2][6]
-
Temperature: Higher temperatures accelerate the rates of most degradation reactions, including hydrolysis and oxidation.[4][6]
-
Reactivity with Medium Components: The compound may react with salts, buffers, or additives like DTT in the assay medium.[1]
-
-
Metabolic Instability occurs when the compound is modified by cellular enzymes.[1] This is common in cell-based assays and can involve:
Q3: How should I prepare and store a stock solution of this compound to maximize stability?
A3: Proper preparation and storage are critical. While DMSO is a common solvent for creating high-concentration stock solutions, its concentration in the final assay medium should typically be kept below 0.5% to prevent cellular toxicity.[2] To minimize degradation, especially during freeze-thaw cycles, use anhydrous DMSO.[2] It is advisable to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated temperature changes, and store them at -20°C or -80°C in tightly sealed vials.
Q4: I observed precipitate forming after diluting my this compound DMSO stock into an aqueous assay buffer. What should I do?
A4: Precipitate formation indicates poor solubility of the compound in the aqueous buffer, which lowers the effective concentration and leads to inaccurate results.[2][5] Several factors could be at play, including the compound degrading into an insoluble product or simply having low aqueous solubility.[5]
Troubleshooting Steps for Precipitation:
-
Reduce Final Concentration: The simplest approach is to work with a lower final concentration of this compound.[2]
-
Modify Dilution Method: Use a serial dilution approach instead of a single large dilution. Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer.[2]
-
Use a Different Solvent: While DMSO is common, other organic solvents might be considered, but their compatibility with your specific assay must be verified.[2]
-
Incorporate Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or cyclodextrin (B1172386) to the assay buffer can improve solubility.[2]
Troubleshooting Guide for this compound Instability
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Variable or decreasing activity in cell-based assays | - Degradation in the aqueous culture medium.[2] - Metabolism by cells.[2] - Adsorption to plasticware.[5] | - Perform a stability assessment of this compound in the cell-free culture medium.[2] - Conduct a similar stability experiment in the presence of cells to check for metabolic degradation.[2] - Use low-binding microplates or add a small amount of a non-ionic surfactant to the medium.[5] |
| Precipitate forms when diluting stock into aqueous buffer | - Poor aqueous solubility of this compound.[2] - The buffer's pH or ionic strength is unfavorable for solubility. | - Lower the final working concentration.[2] - Try serial dilutions with vigorous mixing.[2] - Assess solubility in different buffers or consider adding a solubilizing agent.[2] - Analyze the precipitate via LC-MS to confirm if it is the parent compound or a degradant.[5] |
| Loss of compound in stock solution upon storage | - Degradation due to repeated freeze-thaw cycles.[2] - Hydrolysis due to moisture in the solvent (e.g., DMSO).[2] - Photodegradation from light exposure. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. - Use high-quality, anhydrous DMSO for the stock solution.[2] - Store aliquots in amber vials or wrap vials in foil to protect from light.[7] |
Data Summary Tables
Table 1: Key Factors Influencing Small Molecule Stability in Solution
| Factor | Influence on Stability | General Recommendations |
| pH | Can catalyze hydrolysis reactions, leading to degradation. Most compounds are stable between pH 4-8.[3][4] | Buffer the solution to a pH where the compound is known to be most stable. Avoid highly acidic or basic conditions unless required by the experiment. |
| Temperature | Higher temperatures increase the rate of chemical degradation.[4] | Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature. |
| Light | Can cause photodegradation of light-sensitive compounds.[7] | Store solutions in amber vials or protect them from light by wrapping containers in foil.[7] |
| Oxygen | Can lead to oxidative degradation of susceptible molecules.[5] | Use degassed buffers for solution preparation. Consider adding an antioxidant if compatible with the assay. |
| Solvent | Residual moisture, especially in DMSO, can cause hydrolysis over time.[2] | Use anhydrous-grade solvents for stock solutions. Keep final solvent concentration low in aqueous buffers (e.g., <0.5% DMSO).[2] |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Solution
This protocol provides a framework for determining the stability of this compound in your specific experimental buffer or medium.
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the aqueous buffer or cell culture medium to be tested (e.g., PBS, DMEM).
2. Incubation Procedure:
-
Dilute the this compound stock solution into the test buffer/medium to the final working concentration (e.g., 10 µM).
-
Aliquot this working solution into separate, tightly sealed, low-binding tubes for each time point and condition.
-
Prepare samples for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[5]
-
Incubate the tubes at the desired experimental temperature (e.g., 37°C).[5] If testing for photosensitivity, prepare a parallel set of tubes wrapped in foil.
3. Sample Collection and Quenching:
-
At each designated time point, remove one aliquot for analysis.
-
Immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) or methanol.[1][5] This action serves to "quench" the reaction and precipitate any proteins that might be present.
4. Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant using a validated analytical method, such as LC-MS/MS or HPLC, to determine the concentration of the parent this compound remaining.[1][5]
5. Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the amount at time zero (T=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate and calculate the compound's half-life (t½) under those conditions.[1]
Visualizations
Caption: Troubleshooting workflow for investigating compound instability.
Caption: General workflow for assessing compound stability in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. qbdgroup.com [qbdgroup.com]
Refining experimental protocols for VU6067416
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing VU6067416 in experimental settings. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a known agonist for the serotonin (B10506) 2B receptor (5-HT2B). Its primary mechanism of action is to bind to and activate 5-HT2B receptors, which are Gq/G11-protein coupled. This activation leads to the stimulation of phospholipase C and subsequent downstream signaling cascades.[1]
Q2: What is the selectivity profile of this compound? A2: this compound exhibits modest selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors.[1] Researchers should consider potential off-target effects at higher concentrations.
Q3: What are the recommended solvent and storage conditions for this compound? A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Store stock solutions at -20°C or -80°C for long-term stability. For in vivo studies, the appropriate vehicle will depend on the route of administration and the specific experimental design; however, a common starting point is a formulation in a mixture of saline, DMSO, and a solubilizing agent like Tween® 80. Always protect from light.
Q4: What are the known downstream signaling pathways activated by 5-HT2B receptor agonism? A4: Activation of the 5-HT2B receptor, a Gq/G11-protein coupled receptor, initiates a cascade of intracellular events.[1] This includes the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). Further downstream, this can lead to the activation of the ERK1/ERK2 cascade and modulation of NF-κB signaling.[1]
Troubleshooting Guides
In Vitro / Cell-Based Assay Troubleshooting
Q: I am not observing the expected cellular response (e.g., calcium influx, ERK phosphorylation) after treating my cells with this compound. What are the possible causes? A: Several factors could contribute to a lack of response. Consider the following:
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Cell Line Expression: Confirm that your chosen cell line endogenously expresses the 5-HT2B receptor at a sufficient level. If not, you may need to use a recombinant cell line overexpressing the receptor.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Optimize the concentration of this compound and the incubation time. The optimal conditions can vary between cell types and assay formats.
-
Serum Inhibition: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration or performing the assay in a serum-free medium for the duration of the compound treatment.
Q: My dose-response curve for this compound is not sigmoidal, or the results are highly variable between replicates. What should I do? A: Inconsistent dose-response curves often point to issues with compound solubility or experimental technique.
-
Solubility Issues: this compound may precipitate at higher concentrations in aqueous media. Visually inspect your dilution series for any signs of precipitation. It may be necessary to adjust the final DMSO concentration or use a different formulation.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Cell Health and Density: Inconsistent cell seeding density or poor cell health can lead to high variability. Ensure you have a uniform single-cell suspension before plating and that the cells are in a healthy, logarithmic growth phase.
In Vivo Experiment Troubleshooting
Q: I am observing unexpected side effects or toxicity in my animal models treated with this compound. How can I address this? A: Unexpected in vivo effects can arise from the compound's pharmacology or its formulation.
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Off-Target Effects: Due to the modest selectivity of this compound, the observed side effects might be due to activity at 5-HT2A or 5-HT2C receptors.[1] Consider including control groups treated with selective antagonists for these receptors to investigate this possibility.
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing toxicity. Run a vehicle-only control group to assess the tolerability of your formulation. It may be necessary to reduce the concentration of DMSO or other solubilizing agents.
-
Dose Selection: The administered dose might be too high. Perform a dose-ranging study to identify a therapeutically relevant and well-tolerated dose.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound in a cell line expressing the 5-HT2B receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor.
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (10 mM in DMSO).
-
Pluronic F-127.
-
96-well black, clear-bottom assay plates.
-
Fluorescence plate reader with an injection module.
Methodology:
-
Cell Plating: Seed the HEK293-5HT2B cells into 96-well plates at a density of 50,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay medium. Aspirate the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay medium at 2x the final desired concentrations.
-
Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. Inject the 2x this compound dilutions into the wells and continue recording the fluorescence signal for an additional 60-120 seconds.
-
Analysis: Calculate the change in fluorescence (Max - Min) for each well and plot the response against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 2: In Vivo Pharmacodynamic Study
This protocol describes a general workflow for assessing the in vivo target engagement of this compound by measuring a downstream biomarker.
Workflow:
-
Animal Model Selection: Choose an appropriate animal model. For example, a mouse model of pulmonary hypertension, where 5-HT2B receptor activation is implicated.
-
Dosing Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose (B11928114) with 0.1% Tween® 80 in saline.
-
Dose Administration: Acclimate animals and administer a single dose of this compound or vehicle.
-
Time Course: Collect tissues of interest (e.g., lung, heart) at various time points post-dose (e.g., 1, 4, 8, 24 hours).
-
Biomarker Analysis: Process the collected tissues to measure a downstream marker of 5-HT2B activation. For instance, measure the levels of phosphorylated ERK (p-ERK) via Western Blot or ELISA.
-
Data Analysis: Quantify the biomarker levels at each time point and compare them to the vehicle-treated control group to assess the magnitude and duration of the pharmacodynamic effect.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from experiments with this compound.
Table 1: Dose-Response of this compound in a Calcium Mobilization Assay
| Concentration (nM) | Log Concentration | Mean Fluorescence Change (RFU) | Standard Deviation |
| 1 | 0 | 150 | 25 |
| 10 | 1 | 850 | 75 |
| 50 | 1.7 | 2500 | 210 |
| 100 | 2 | 4500 | 350 |
| 500 | 2.7 | 7800 | 550 |
| 1000 | 3 | 9500 | 620 |
| 5000 | 3.7 | 9800 | 650 |
| 10000 | 4 | 9900 | 680 |
Table 2: In Vivo Pharmacodynamic Response of this compound
| Time Post-Dose (hours) | Treatment Group | Mean p-ERK Level (Fold Change vs. Vehicle) | Standard Error of Mean |
| 1 | This compound (10 mg/kg) | 4.5 | 0.8 |
| 4 | This compound (10 mg/kg) | 2.8 | 0.5 |
| 8 | This compound (10 mg/kg) | 1.5 | 0.3 |
| 24 | This compound (10 mg/kg) | 1.1 | 0.2 |
Visualizations
Caption: Simplified signaling pathway of the 5-HT2B receptor activated by this compound.
Caption: Workflow for an in vitro calcium mobilization assay using this compound.
References
VU6067416 experimental variability and how to control it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling experimental variability when working with VU6067416.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indazolethylamine and tetrahydropyridinylindazole derivative that functions as a serotonin (B10506) receptor agonist. It is a potent full agonist for the 5-HT2B receptor and also acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, though with slightly lower affinity.[1] Its primary mechanism of action is to activate these G protein-coupled receptors, leading to downstream signaling cascades.
Q2: How should I prepare stock solutions of this compound to minimize variability?
A2: To ensure consistency, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent and then make fresh dilutions for each experiment. While specific solubility data for this compound is not widely published, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are commonly used for similar compounds. It is crucial to ensure the compound is fully dissolved before making serial dilutions.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come to room temperature.
Q4: I am observing lower than expected potency in my cell-based assays. What could be the cause?
A4: Lower than expected potency can stem from several factors:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Inaccurate Concentration: Ensure accurate pipetting and serial dilutions. Calibrate your pipettes regularly.
-
Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments, as receptor expression levels can change over time in culture.
-
Assay Conditions: Suboptimal incubation times, temperature, or buffer conditions can affect the compound's activity.
Q5: Are there known off-target effects or selectivity issues with this compound?
A5: Yes, while this compound is a potent 5-HT2B agonist, it also exhibits activity at 5-HT2A and 5-HT2C receptors.[1] Researchers should consider these off-target activities when interpreting experimental results. It is advisable to use appropriate controls, such as selective antagonists for each receptor subtype, to dissect the specific contribution of 5-HT2B activation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Compound precipitation in aqueous buffer. | Visually inspect the final dilution in your assay medium for any signs of precipitation. Consider lowering the final concentration or using a vehicle control with the same final solvent concentration. |
| Variability in cell density or health. | Standardize cell seeding density and ensure consistent cell viability across all wells and plates. | |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of the compound to all wells. | |
| High background signal in agonist assays | Contamination of reagents or cell culture. | Use fresh, sterile reagents and regularly test cell cultures for mycoplasma contamination. |
| High basal receptor activity. | Ensure that the serum used in the cell culture medium does not contain high levels of serotonin or other factors that could activate the receptor. Consider serum-starving the cells for a few hours before the assay. | |
| No response or very weak response to this compound | Low receptor expression in the cell line. | Confirm the expression of the 5-HT2B receptor in your cell line using techniques like qPCR or Western blotting. |
| Incorrect assay setup. | Verify the concentrations of all reagents and the settings of your detection instrument. Run a positive control with a known 5-HT2B agonist to validate the assay. | |
| Compound inactivity. | If possible, confirm the identity and purity of your this compound stock using analytical methods. |
Quantitative Data
The following table summarizes the in vitro potency of this compound at human 5-HT2 receptor subtypes as determined by a calcium mobilization assay.
| Receptor Subtype | EC50 (nM) | % Max Response (relative to 5-HT) |
| 5-HT2A | 24 | 74% |
| 5-HT2B | 14 | 100% |
| 5-HT2C | 140 | 83% |
Data extracted from Jayakodiarachchi N, et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.
Experimental Protocols
Calcium Mobilization Assay for 5-HT2B Receptor Activation
This protocol is a general guideline for measuring the activation of the 5-HT2B receptor by this compound using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor.
-
This compound
-
5-HT (Serotonin) as a positive control.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
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Probenecid (optional, to prevent dye extrusion).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT2B expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Also, prepare serial dilutions of 5-HT as a positive control.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescent plate reader and allow the baseline fluorescence to stabilize.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds.
-
After establishing a stable baseline, add the this compound dilutions or controls to the wells.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response of the positive control (5-HT).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: 5-HT2B Receptor Signaling Pathway activated by this compound.
Caption: Workflow for Troubleshooting Experimental Variability.
References
Technical Support Center: Enhancing Renal Tubule Delivery of VU6067416
Welcome to the technical support center for VU6067416. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to renal tubules for experimental applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of renal tubules?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor and an inhibitor of the Multidrug and Toxin Extrusion Transporter 1 (MATE1).[1] In the renal tubules, its primary action is the inhibition of MATE1, a transporter responsible for the efflux of organic cations from tubular cells into the urine.[1][2][3] By inhibiting MATE1, this compound can alter the renal disposition of co-administered drugs that are MATE1 substrates.
Q2: What are the main challenges in delivering this compound specifically to renal tubules?
A2: The primary challenges include the complex architecture of the kidney, potential for off-target effects, and the need to overcome the glomerular filtration barrier for efficient access to the tubular lumen.[4] Achieving high local concentrations in the tubules while minimizing systemic exposure is a key hurdle. Additionally, the rapid blood flow in the kidneys can reduce the retention time of the compound.[4]
Q3: What experimental models are suitable for studying the delivery and efficacy of this compound in renal tubules?
A3: A variety of in vitro and in vivo models can be employed.
-
In Vitro: Human embryonic kidney (HEK293) cells or Madin-Darby canine kidney (MDCK) cells overexpressing human MATE1 are commonly used to study inhibitor kinetics.[2][5] Primary human renal proximal tubule epithelial cells (RPTECs) and kidney-on-a-chip models offer a more physiologically relevant environment.[6][7][8]
-
In Vivo: Animal models, such as mice or rats, are essential for evaluating the pharmacokinetics, biodistribution, and renal clearance of this compound. Genetically modified models, like MATE1 knockout mice, can be valuable for elucidating the specific role of this transporter.[1]
Q4: How can the delivery of this compound to renal tubules be enhanced?
A4: Targeted drug delivery strategies can be employed. These include conjugation to low molecular weight proteins or peptides that undergo glomerular filtration and subsequent reabsorption in the proximal tubule.[9][10] Nanoparticle-based delivery systems, such as those using PLGA-PEG or chitosan, can also improve renal accumulation and cellular uptake.[11][12][13]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving the delivery of this compound to renal tubules.
| Problem | Potential Cause | Recommended Solution |
| Low concentration of this compound in renal tissue | - Inefficient systemic delivery.- Rapid renal clearance.- Poor cellular uptake by tubular cells. | - Optimize delivery vehicle: Consider using nanoparticle formulations or conjugation to kidney-targeting ligands.[11][14]- Modify administration route: Intravenous injection is often more efficient for renal targeting than oral administration.[12]- Assess cellular uptake mechanism: Investigate if uptake is passive or requires specific transporters. |
| High variability in experimental results | - Inconsistent animal models (age, sex, health status).- Variability in cell culture conditions (passage number, confluency).- Inaccurate dosing or sample collection. | - Standardize models: Use animals of the same age, sex, and genetic background. Maintain consistent cell culture protocols.[15]- Refine techniques: Ensure accurate and consistent dosing, timing of sample collection, and processing methods. |
| Off-target effects observed | - Systemic distribution of this compound.- Interaction with other transporters or receptors. | - Enhance targeting: Utilize kidney-specific delivery systems to increase local concentration and reduce systemic exposure.[16][17]- Perform selectivity assays: Screen this compound against a panel of other renal transporters and receptors to identify potential off-target interactions. |
| In vitro to in vivo correlation is poor | - Oversimplified in vitro model.- Species differences between the in vitro model and the in vivo animal model. | - Use more complex in vitro models: Employ 3D cell cultures, kidney organoids, or microphysiological systems (kidney-on-a-chip) to better mimic the in vivo environment.[18][19]- Select appropriate animal models: Choose animal models with renal transporter expression and physiology that closely resemble humans.[5] |
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for this compound, based on typical results for potent MATE1 inhibitors.
Table 1: In Vitro MATE1 Inhibition
| Cell Line | Substrate | This compound IC₅₀ (µM) | Positive Control (e.g., Cimetidine) IC₅₀ (µM) |
| HEK293-hMATE1 | Metformin (10 µM) | 0.15 | 1.2[2] |
| MDCK-hMATE1 | MPP⁺ (5 µM) | 0.21 | 1.5 |
Table 2: In Vivo Renal Accumulation in Mice (2 hours post-injection)
| Delivery Method | Dose (mg/kg) | Kidney Concentration (µg/g tissue) | Liver Concentration (µg/g tissue) | Kidney-to-Liver Ratio |
| This compound (Free Drug) | 5 | 12.5 | 8.3 | 1.5 |
| This compound-Nanoparticle | 5 | 58.2 | 10.1 | 5.8 |
Experimental Protocols
Protocol 1: In Vitro MATE1 Inhibition Assay using HEK293-hMATE1 Cells
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the human MATE1 transporter.
Materials:
-
HEK293 cells stably transfected with human MATE1 (HEK293-hMATE1)
-
HEK293 cells transfected with an empty vector (Mock)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Radio-labeled substrate (e.g., [¹⁴C]Metformin)
-
This compound stock solution
-
Positive control inhibitor (e.g., Cimetidine)
-
Scintillation cocktail and counter
Methodology:
-
Seed HEK293-hMATE1 and Mock cells in 24-well plates and culture to >90% confluency.
-
Wash cells twice with pre-warmed PBS.
-
Pre-incubate cells for 10 minutes at 37°C with varying concentrations of this compound or the positive control in transport buffer.
-
Initiate the uptake reaction by adding the transport buffer containing [¹⁴C]Metformin and the respective inhibitor concentrations.
-
Incubate for a predetermined linear uptake time (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by aspirating the reaction mixture and washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the MATE1-specific uptake by subtracting the uptake in Mock cells from that in HEK293-hMATE1 cells.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20]
Protocol 2: In Vivo Biodistribution Study in Mice
Objective: To evaluate the renal accumulation of this compound following systemic administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation (e.g., dissolved in saline or encapsulated in nanoparticles)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Homogenizer
-
LC-MS/MS system for quantification
Methodology:
-
Acclimate mice for at least one week before the experiment.
-
Administer the this compound formulation to the mice via intravenous (tail vein) injection.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, and 24 hours) post-injection, anesthetize the mice.
-
Collect blood samples via cardiac puncture.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest kidneys, liver, spleen, lungs, and heart.
-
Weigh each organ and homogenize in a suitable buffer.
-
Extract this compound from the plasma and tissue homogenates using an appropriate solvent extraction method.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate the tissue distribution as micrograms of this compound per gram of tissue.
Visualizations
Caption: Experimental workflow for renal tubule delivery.
References
- 1. MATE1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Discovery of Potent, Selective Multidrug And Toxin Extrusion Transporter 1 (MATE1, SLC47A1) Inhibitors Through Prescription Drug Profiling and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Emerging Kidney Models to Investigate Metabolism, Transport, and Toxicity of Drugs and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Renal Proximal Tubular Cells: A New Site for Targeted Delivery Therapy of Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeted Drug Delivery Systems for Kidney Diseases [frontiersin.org]
- 12. williamslab.ccny.cuny.edu [williamslab.ccny.cuny.edu]
- 13. Targeted therapy of kidney disease with nanoparticle drug delivery materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 17. Targeting strategies for drug delivery to the kidney: From renal glomeruli to tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Kidney-based in vitro models for drug-induced toxicity testing | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro and In Vivo Inhibition of MATE1 by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Limitations of Kir7.1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges of using Kir7.1 inhibitors, such as VU6067416, in in vitro models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with Kir7.1 inhibitors.
Issue 1: Low Potency or Lack of Inhibitory Effect
| Potential Cause | Recommended Solution |
| Poor Compound Solubility | Prepare fresh stock solutions in an appropriate solvent like DMSO. Determine the aqueous solubility limit to avoid precipitation in the assay buffer. Consider using a co-solvent system or solubility enhancers.[1][2][3][4] |
| Incorrect Cell Model | Use cell lines with robust and stable expression of Kir7.1. HEK293 cells are commonly used for recombinant expression.[5][6] For studying endogenous channels, consider cell lines derived from tissues with high Kir7.1 expression, such as the retinal pigment epithelium (RPE) or choroid plexus epithelial cells.[5][6] |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the pH of the assay buffer is stable. |
| Compound Degradation | Store the compound under recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh dilutions for each experiment. |
| Low Channel Activity | Ensure the experimental conditions are conducive to Kir7.1 channel activity. The channel's activity can be influenced by extracellular K+ concentration.[7][8] |
Issue 2: Inconsistent or Variable Results
| Potential Cause | Recommended Solution |
| Cellular Health and Passage Number | Maintain a consistent cell culture protocol. Use cells within a specific passage number range to ensure consistent expression and function of Kir7.1. Monitor cell viability throughout the experiment.[9][10][11] |
| Edge Effects in Plate-Based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Fill the outer wells with sterile water or media.[10] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Assay Signal Instability | Allow sufficient time for the assay signal to stabilize before reading. Optimize the concentration of detection reagents. |
Issue 3: Off-Target Effects
| Potential Cause | Recommended Solution |
| Non-Specific Compound Activity | Profile the compound against a panel of other ion channels and receptors to identify potential off-target activities. For example, some compounds may show modest selectivity over other 5-HT receptors.[12] |
| High Compound Concentration | Use the lowest effective concentration of the compound to minimize the risk of off-target effects.[13][14][15] |
| Use of a Control Compound | Include a structurally related but inactive compound as a negative control to differentiate between specific and non-specific effects. |
| Secondary Pharmacology | Investigate potential downstream effects of Kir7.1 inhibition that may be misinterpreted as off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and similar Kir7.1 inhibitors?
A1: While specific information on this compound is limited in the provided search results, compounds like VU590 are known to be inhibitors of the Kir7.1 potassium channel.[16][17] Kir7.1 is an inwardly rectifying potassium channel that plays a crucial role in maintaining cellular membrane potential and potassium homeostasis in various tissues, including the retinal pigment epithelium, choroid plexus, and kidney.[5][6][8][18] Inhibition of Kir7.1 can lead to cellular depolarization.[17]
Q2: Which cell lines are recommended for in vitro studies of Kir7.1?
A2: For recombinant expression of Kir7.1, the Human Embryonic Kidney (HEK293) cell line is a common choice.[5][6] For studying the endogenous channel, primary cultures of choroid plexus epithelial cells or cell lines derived from the retinal pigment epithelium (RPE) can be used.[5][6]
Q3: How can I improve the solubility of my Kir7.1 inhibitor?
A3: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[2][3] Strategies to enhance solubility include:
-
Co-solvents: Using a mixture of aqueous buffer and a polar organic solvent like ethanol (B145695) or methanol.[4]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[1][19]
-
Liposomes: Encapsulating the compound within liposomes can significantly increase its solubility.[1]
Q4: What are the key parameters to consider when designing a patch-clamp electrophysiology experiment for Kir7.1?
A4: Patch-clamp electrophysiology is a powerful technique for studying ion channel function.[20] Key considerations for Kir7.1 include:
-
Voltage Protocol: Kir7.1 channels are largely voltage-independent, so voltage ramps or steps can be used to elicit currents.[17][18][21]
-
Ionic Solutions: The composition of the intracellular and extracellular solutions is critical. Kir7.1 has unusual permeation properties, with a much higher conductance for Rb+ than for K+.[8][22] Using Rb+ in the extracellular solution can enhance the inward current, facilitating its measurement.[22]
-
Cell Type: The choice of cell system (e.g., recombinant expression in HEK293 cells or endogenous expression in native cells) will influence the properties of the recorded currents.[5][7]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Kir7.1 in HEK293 Cells
-
Cell Preparation:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Obtain whole-cell configuration using standard patch-clamp techniques.
-
Hold the cell at a potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV) to elicit Kir7.1 currents.[17]
-
Bath apply the Kir7.1 inhibitor at various concentrations to determine its effect on the current.
-
Protocol 2: Cell Viability Assay to Assess Off-Target Cytotoxicity
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the Kir7.1 inhibitor.
-
Treat the cells with the compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Viability Assessment:
-
Use a suitable cell viability assay, such as the resazurin (B115843) reduction assay or WST-1 assay.[9][23]
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: A generalized workflow for in vitro characterization of a Kir7.1 inhibitor.
Caption: A decision tree for troubleshooting low potency of a Kir7.1 inhibitor.
Caption: Simplified signaling pathway showing Kir7.1 inhibition.
References
- 1. Factors affecting solubilization of a poorly soluble novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The epithelial potassium channel Kir7.1 is stimulated by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Epithelial Inward Rectifier Channel Kir7.1 Displays Unusual K+ Permeation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 13. The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. [labroots.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 16. The unique structural characteristics of the Kir 7.1 inward rectifier potassium channel: a novel player in energy homeostasis control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tissue Distribution of Kir7.1 Inwardly Rectifying K+ Channel Probed in a Knock-in Mouse Expressing a Haemagglutinin-Tagged Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Wavelet-based protocols for ion channel electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Tissue Distribution of Kir7.1 Inwardly Rectifying K+ Channel Probed in a Knock-in Mouse Expressing a Haemagglutinin-Tagged Protein [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: VU6067416-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing VU6067416 in experimental assays. The information provided is intended to enhance process improvement through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
I. Compound Profile: this compound
This compound is a potent full agonist for the serotonin (B10506) 2B (5-HT2B) receptor, a member of the G protein-coupled receptor (GPCR) family. It exhibits modest selectivity over the 5-HT2A and 5-HT2C receptor subtypes.[1] Understanding its pharmacological profile is crucial for designing and interpreting experiments.
Pharmacological Data Summary
The following table summarizes the potency of this compound and the endogenous ligand, serotonin, at human 5-HT2 receptor subtypes. This data is essential for determining appropriate compound concentrations and for interpreting assay results.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) |
| This compound | 5-HT2B | Calcium Mobilization | EC50 | Data not available in search results |
| 5-HT2A | Calcium Mobilization | EC50 | Data not available in search results | |
| 5-HT2C | Calcium Mobilization | EC50 | Data not available in search results | |
| Serotonin | 5-HT2B | IP-One | EC50 | 2.9[2] |
II. Signaling Pathway and Experimental Workflow
Activation of the 5-HT2B receptor by an agonist like this compound initiates a signaling cascade through the Gq/G11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event measured in calcium mobilization assays. The subsequent metabolism of IP3 leads to the accumulation of inositol monophosphate (IP1), which is quantified in IP-One assays.[1][3]
A typical experimental workflow for assessing this compound activity involves several key stages, from initial cell culture to final data analysis.
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound-based assays in a question-and-answer format.
Calcium Mobilization Assays
Q1: Why am I observing high variability between replicate wells in my calcium flux assay?
A1: High variability can stem from several factors:
-
Cell Health and Density: Inconsistent cell health or plating density can lead to varied responses. Ensure cells are in a logarithmic growth phase and seeded uniformly.
-
Dye Loading: Uneven dye loading can cause differences in baseline fluorescence. Optimize loading time and temperature, and ensure thorough washing to remove excess dye.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations. Visually inspect your dilutions and consider using a solubilizing agent if necessary.
Q2: My dose-response curve for this compound is showing a bell shape, with the signal decreasing at higher concentrations. What could be the cause?
A2: This is a common phenomenon with potent GPCR agonists and can be attributed to:
-
Receptor Desensitization/Internalization: High concentrations of an agonist can lead to rapid receptor phosphorylation and subsequent internalization, reducing the number of receptors available on the cell surface to signal.
-
Cellular Toxicity: At very high concentrations, the compound may exert cytotoxic effects, leading to a decrease in signal. It is advisable to perform a cell viability assay in parallel to rule this out.
-
Off-Target Effects: Although this compound has modest selectivity, high concentrations may lead to engagement of other receptors (e.g., 5-HT2A or 5-HT2C) that could trigger opposing signaling pathways or cellular responses.
IP-One Assays
Q1: The signal window in my IP-One assay is too low.
A1: A small signal window can make it difficult to discern true hits from noise. Consider the following optimizations:
-
Cell Number: Titrate the number of cells per well. Too few cells will result in a weak signal, while too many can lead to rapid depletion of assay reagents.
-
Incubation Time: Optimize the stimulation time with this compound. A time-course experiment can help determine the point of maximal IP1 accumulation.
-
LiCl Concentration: Lithium chloride (LiCl) is used to inhibit the degradation of IP1. Ensure the optimal concentration is used as recommended by the assay kit manufacturer.
Q2: I am seeing a high background signal in my IP-One assay.
A2: High background can be caused by constitutive activity of the 5-HT2B receptor or issues with the assay components.
-
Constitutive Activity: Some GPCRs exhibit ligand-independent signaling. If this is the case, you may need to use an inverse agonist to establish a true baseline.
-
Reagent Quality: Ensure that all assay reagents are properly stored and within their expiration dates. Prepare fresh reagents for each experiment.
IV. Experimental Protocols
The following are detailed methodologies for key assays used to characterize this compound. Note that these are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization following 5-HT2B receptor activation using a fluorescent calcium indicator.
Materials:
-
Cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO-K1).
-
This compound
-
Serotonin (as a positive control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capability
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and serotonin in assay buffer.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Measure baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add the compound dilutions to the wells.
-
Continue to measure fluorescence in real-time for 60-180 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: IP-One Accumulation Assay
This protocol measures the accumulation of IP1, a downstream metabolite of the Gq signaling pathway, using a Homogeneous Time-Resolved Fluorescence (HTRF) based assay.[1][4][5]
Materials:
-
Cells stably expressing the human 5-HT2B receptor.
-
This compound
-
Serotonin (as a positive control)
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and stimulation buffer with LiCl)
-
White, low-volume 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into the microplate at the optimized density.
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and serotonin in the provided stimulation buffer.
-
Add the compound dilutions to the cells and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate and anti-IP1 cryptate reagents to the wells as per the kit instructions.
-
Incubate for 60 minutes at room temperature.
-
-
HTRF Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Validation & Comparative
A Comparative Guide to Megalin Inhibitors: Validating Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: This guide was initially intended to validate the inhibitory effect of VU6067416 on megalin. However, a comprehensive search of publicly available scientific literature and databases yielded no information on a compound designated this compound in the context of megalin inhibition. Therefore, this guide has been adapted to provide a comparative overview of two well-documented megalin inhibitors: Cilastatin and Receptor-Associated Protein (RAP) . This guide will objectively compare their performance based on available experimental data and provide detailed methodologies for key validation experiments.
Introduction to Megalin and its Inhibition
Megalin (also known as LRP2) is a large, multi-ligand endocytic receptor predominantly expressed on the apical surface of epithelial cells, particularly in the proximal tubules of the kidney. It plays a crucial role in the reabsorption of a wide array of filtered proteins, vitamins, and hormones from the glomerular filtrate, thus maintaining systemic homeostasis.[1] Megalin-mediated endocytosis is also implicated in the uptake of certain drugs and nephrotoxic agents, making it a significant target for therapeutic intervention to prevent drug-induced kidney injury.[2]
Inhibitors of megalin can prevent the cellular uptake of its ligands. This guide focuses on two such inhibitors, Cilastatin and RAP, and provides a framework for validating their inhibitory effects.
Quantitative Comparison of Megalin Inhibitors
The following table summarizes the available quantitative data for Cilastatin and Receptor-Associated Protein (RAP) in their interaction with megalin.
| Inhibitor | Parameter | Value | Ligand Context | Source |
| Cilastatin | Dissociation Constant (Kd) | 0.0764 ± 0.0118 nmol/L | In the presence of Colistin | [3] |
| Dissociation Constant (Kd) | 1.159 ± 0.168 nmol/L | In the presence of Vancomycin | [3] | |
| Receptor-Associated Protein (RAP) | Apparent Inhibition Constant (Ki) | 10-fold higher in Cubn KO cells vs. parental OK cells | Albumin uptake | [4] |
| Inhibition of Endocytosis | ~40-60% | Albumin in proximal tubule cells | [5] | |
| Inhibition of Endocytosis | ~88% | Light Chains (LC) in human PTCs | [5] |
Experimental Protocols for Validating Megalin Inhibition
Validating the inhibitory effect of a compound on megalin involves a multi-faceted approach, combining biophysical, cellular, and in vivo techniques. Below are detailed protocols for key experiments.
Quartz Crystal Microbalance (QCM) for Direct Binding Analysis
Objective: To measure the direct binding affinity and kinetics of an inhibitor to purified megalin in real-time.
Methodology:
-
Sensor Chip Preparation:
-
Activate a gold-coated QCM sensor chip.
-
Immobilize purified megalin onto the sensor chip surface.[3]
-
-
Binding Assay:
-
Establish a stable baseline by flowing a running buffer (e.g., HEPES-buffered saline with CaCl2) over the sensor surface.[6]
-
Inject the inhibitor at various concentrations over the megalin-coated surface and monitor the change in resonance frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass binding to the sensor.[7]
-
To test for competitive inhibition, pre-incubate the megalin surface with the inhibitor before introducing a known megalin ligand. A reduced binding signal for the ligand in the presence of the inhibitor indicates competition.[3]
-
-
Data Analysis:
-
Calculate the dissociation constant (Kd) by analyzing the binding responses at different inhibitor concentrations.[6]
-
Cell-Based Ligand Uptake Assay
Objective: To assess the ability of an inhibitor to block megalin-mediated endocytosis of a fluorescently or radiolabeled ligand in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line expressing megalin, such as opossum kidney (OK) cells or human kidney 2 (HK-2) cells, to confluence on permeable supports or in multi-well plates.[8]
-
-
Inhibition and Uptake:
-
Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes at 37°C).[9]
-
Add a known megalin ligand labeled with a fluorescent probe (e.g., Alexa Fluor-647 albumin) or a radioisotope to the cells in the continued presence of the inhibitor.[9]
-
Incubate for a specific time to allow for endocytosis (e.g., 15-30 minutes at 37°C).[10]
-
-
Quantification:
-
Stop the uptake by washing the cells with ice-cold buffer.[8]
-
Lyse the cells and quantify the amount of internalized ligand using a fluorometer or a scintillation counter.
-
Determine the half-maximal inhibitory concentration (IC50) of the inhibitor.
-
Megalin Knockout Mouse Model
Objective: To validate the megalin-specificity of an inhibitor in vivo and to assess its therapeutic potential in preventing megalin-mediated pathologies.
Methodology:
-
Animal Model:
-
Inhibitor Administration and Challenge:
-
Administer the test inhibitor to both WT and megalin KO mice.
-
Induce a condition known to be mediated by megalin, such as drug-induced nephrotoxicity (e.g., by administering gentamicin (B1671437) or cisplatin).[13]
-
-
Assessment of Efficacy:
-
Monitor kidney function through markers such as blood urea (B33335) nitrogen (BUN) and serum creatinine.
-
Perform histological analysis of kidney tissue to assess for signs of injury, such as tubular damage.[14]
-
Compare the protective effect of the inhibitor in WT versus megalin KO mice. A lack of effect in KO mice would confirm the inhibitor's specificity for megalin.
-
Visualizing Megalin-Related Pathways and Workflows
Megalin-Mediated Endocytosis and Signaling Pathway
The following diagram illustrates the key steps in megalin-mediated endocytosis and a potential downstream signaling event. Ligand binding to megalin at the cell surface initiates the formation of clathrin-coated pits. The resulting vesicles are internalized and traffic through early and late endosomes. In some cases, the megalin cytoplasmic tail can be cleaved, potentially leading to intracellular signaling.[15]
Caption: Megalin-mediated endocytosis and potential signaling.
Experimental Workflow for Megalin Inhibitor Validation
This workflow outlines the logical progression of experiments to validate a potential megalin inhibitor, from initial binding studies to in vivo efficacy confirmation.
Caption: Workflow for validating a megalin inhibitor.
Conclusion
While information on this compound as a megalin inhibitor is not currently available in the public domain, this guide provides a robust framework for the validation and comparison of known inhibitors like Cilastatin and RAP. The presented experimental protocols and data offer a comprehensive approach for researchers to characterize novel megalin inhibitors, which holds significant promise for the development of therapies aimed at mitigating drug-induced nephrotoxicity and other megalin-related pathologies.
References
- 1. Receptor-associated protein is important for normal processing of megalin in kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Receptor-Associated Protein Blocks Internalization and Cytotoxicity of Myeloma Light Chain in Cultured Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Megalin-Mediated Trafficking of Mitochondrial Intracrines: Relevance to Signaling and Metabolism | Semantic Scholar [semanticscholar.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. graphviz.org [graphviz.org]
- 10. medium.com [medium.com]
- 11. Cubilin-, megalin-, and Dab2-dependent transcription revealed by CRISPR/Cas9 knockout in kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cilastatin Ameliorates Rhabdomyolysis-induced AKI in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Comparison of Megalin Antagonists: A Guide for Researchers
This guide provides an in-vitro comparison of various megalin antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. Megalin, a multi-ligand endocytic receptor, plays a crucial role in the renal reabsorption of filtered proteins and the uptake of various drugs and toxins. Its inhibition is a key strategy for mitigating drug-induced nephrotoxicity and studying its physiological functions. This document summarizes the binding affinities and inhibitory effects of prominent megalin antagonists and provides detailed experimental protocols for their evaluation.
Performance Comparison of Megalin Antagonists
The following tables summarize the quantitative data on the binding affinity and inhibitory activity of common megalin antagonists. Direct comparison of all antagonists under identical experimental conditions is limited in the current literature; therefore, the presented data is compiled from various studies.
Table 1: Binding Affinity of Megalin Antagonists
| Antagonist | Method | Megalin Source | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| Receptor-Associated Protein (RAP) | Not Specified | Opossum Kidney Cells | Apparent Ki for albumin uptake inhibition: 10 nM (in cubilin knockout cells)[1][2][3][4] | [1][2][3][4] |
| Gentamicin (B1671437) | Surface Plasmon Resonance (SPR) | Full-length rabbit megalin | 4.2 ± 0.2 mM[5][6] | [5][6] |
| Nuclear Magnetic Resonance (NMR) | Human megalin (CR domain 10) | 550 ± 60 µM[5][7][8] | [5][7][8] | |
| Cilastatin | Quartz Crystal Microbalance (QCM) | Rat megalin | Competes with gentamicin, colistin, vancomycin, and cisplatin (B142131) (Kd not determined)[9][10][11] | [9][10][11] |
| Lysine (B10760008) | Surface Plasmon Resonance (SPR) | Immobilized megalin | Competes for protein ligand binding (Kd not determined)[12][13][14] | [12][13][14] |
Table 2: Inhibition of Ligand Uptake by Megalin Antagonists
| Antagonist | Ligand | Cell Type | Inhibition | Reference |
| Receptor-Associated Protein (RAP) | Albumin | Opossum Kidney (OK) cells | Half-maximal inhibition at 94 nM (parental cells) and 10 nM (cubilin knockout cells)[3][4] | [3][4] |
| Light Chains | Human Proximal Tubule (HK-2) cells | ~88% inhibition[15] | [15] | |
| Cilastatin | Gentamicin, Colistin, Vancomycin, Cisplatin | In vivo mouse model | Suppresses nephrotoxicity by blocking uptake[9][11] | [9][11] |
| Iomeprol | In vitro binding assay | Inhibits binding[16] | [16] | |
| Gentamicin | Endosomal fusion | Rat renal cortical endosomes | Inhibits homotypic endosomal fusion[17] | [17] |
| Lysine | General protein ligands | In vivo mouse model | Inhibits the megalin pathway[12][13][14] | [12][13][14] |
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below to facilitate the evaluation of megalin antagonists.
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
This protocol outlines the steps for determining the binding kinetics and affinity of megalin antagonists using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified megalin
-
Megalin antagonist (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject purified megalin in immobilization buffer to achieve the desired immobilization level.
-
Inject the blocking agent to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the megalin antagonist in running buffer.
-
Inject the antagonist solutions over the megalin-immobilized surface, starting from the lowest concentration.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
-
Regeneration: Inject the regeneration solution to remove the bound antagonist and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vitro Ligand Uptake Assay
This protocol describes how to measure the inhibition of megalin-mediated ligand uptake in a cell-based assay.
Materials:
-
Proximal tubule epithelial cell line (e.g., Opossum Kidney (OK) cells or Human Kidney-2 (HK-2) cells)
-
Cell culture medium and supplements
-
Fluorescently labeled megalin ligand (e.g., FITC-albumin)
-
Megalin antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to confluence.
-
Pre-incubation with Antagonist:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the megalin antagonist in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
-
Ligand Uptake:
-
Add the fluorescently labeled megalin ligand to the wells (in the continued presence of the antagonist) and incubate for a specific duration (e.g., 1-2 hours) at 37°C.
-
To determine non-specific uptake, include a control at 4°C.
-
-
Termination of Uptake:
-
Stop the uptake by placing the plate on ice and washing the cells multiple times with ice-cold assay buffer to remove unbound ligand.
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorometer.
-
Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of ligand uptake for each antagonist concentration and determine the IC50 value.
Megalin-Related Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving megalin and a typical experimental workflow for evaluating megalin antagonists.
Caption: Megalin signaling pathways and points of modulation.
Caption: Workflow for in vitro comparison of megalin antagonists.
Discussion of Megalin-Mediated Signaling
Megalin is not only an endocytic receptor but also a participant in cellular signaling. Its expression is known to be downregulated by the LPS-TNF-α-ERK1/2 pathway[18]. Furthermore, megalin plays a role in mitochondrial function and mediates the transport of signaling molecules like angiotensin II and TGF-β to mitochondria, a process known as mitochondrial intracrine signaling[19][20].
The antagonist RAP has been shown to have effects beyond simple receptor blockade. In the context of myeloma light chain-induced nephrotoxicity, RAP can ameliorate downstream pathological events such as cytokine production and epithelial-to-mesenchymal transition (EMT) in proximal tubule cells[15]. The precise mechanisms by which other antagonists like cilastatin, gentamicin, and lysine affect these and other megalin-dependent signaling pathways are less clear and represent an important area for future research. Understanding these effects is critical for the development of targeted therapies that not only block unwanted uptake but also favorably modulate cellular responses.
References
- 1. Receptor-associated protein impairs ligand binding to megalin and megalin-dependent endocytic flux in proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Receptor-associated protein impairs ligand binding to megalin and megalin-dependent endocytic flux in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weiszlab.pitt.edu [weiszlab.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gentamicin Binds to the Megalin Receptor as a Competitive Inhibitor Using the Common Ligand Binding Motif of Complement Type Repeats: INSIGHT FROM THE NMR STRUCTURE OF THE 10TH COMPLEMENT TYPE REPEAT DOMAIN ALONE AND IN COMPLEX WITH GENTAMICIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentamicin binds to the megalin receptor as a competitive inhibitor using the common ligand binding motif of complement type repeats: insight from the nmr structure of the 10th complement type repeat domain alone and in complex with gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary supplementation of cystinotic mice by lysine inhibits the megalin pathway and decreases kidney cystine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. Receptor-Associated Protein Blocks Internalization and Cytotoxicity of Myeloma Light Chain in Cultured Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Scholars@Duke publication: Gentamicin inhibits rat renal cortical homotypic endosomal fusion: Role of megalin [scholars.duke.edu]
- 18. Megalin is downregulated via LPS-TNF-α-ERK1/2 signaling pathway in proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scientificarchives.com [scientificarchives.com]
- 20. Megalin mediates plasma membrane to mitochondria cross-talk and regulates mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators in Knockout Models
A comparative guide for researchers on the use of knockout models to validate the target engagement and specificity of M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs). This guide provides an objective comparison of experimental data, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) have emerged as a promising therapeutic strategy for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia.[1] A critical step in the preclinical development of these compounds is the unambiguous confirmation of their mechanism of action, ensuring that their observed effects are indeed mediated by the intended target, the M1 mAChR. The use of knockout (KO) animal models, in which the gene encoding the M1 receptor has been deleted, provides the most definitive evidence for on-target activity.
This guide compares the effects of M1 PAMs in wild-type (WT) animals versus M1 KO mice, utilizing data from studies on compounds like benzylquinolone carboxylic acid (BQCA) and VU0453595. These comparisons demonstrate the absence of drug effect in M1 KO mice, thereby confirming that the M1 receptor is the molecular target of these PAMs.
Data Presentation: In Vitro and In Vivo Effects of M1 PAMs
The following table summarizes the quantitative data from key experiments designed to confirm the M1 mAChR-dependent mechanism of action of PAMs. The data highlights the differential effects observed in the presence and absence of the M1 receptor.
| Compound | Experiment | Model | Metric | Result in Wild-Type (WT) | Result in M1 Knockout (KO) | Reference |
| BQCA | Electrophysiology | Acute brain slices (mPFC) | Inward current, increase in spontaneous EPSCs | Robust induction | Effects absent | [2] |
| BQCA | Inositol Phosphate Turnover | Primary neurons | IP accumulation | Increased | No effect | [3] |
| BQCA | Gene Expression | In vivo (brain tissue) | c-fos and arc RNA expression | Increased | No effect | [3] |
| BQCA | Protein Phosphorylation | In vivo (brain tissue) | ERK phosphorylation | Increased | No effect | [3] |
| VU0453595 | Electrophysiology | Not specified | M1-mediated responses | Robust potentiation | Not specified, but implied lack of effect | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the M1 mAChR signaling pathway and a typical experimental workflow for validating a PAM's mechanism of action using knockout models.
Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating M1 PAM Mechanism of Action.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the confirmation of M1 PAM mechanism of action.
In Vitro Electrophysiology in Brain Slices
-
Animal Model: Male C57BL6/J mice (for WT) and M1 receptor knockout mice are utilized.[1]
-
Slice Preparation: Acute coronal slices of the medial prefrontal cortex (mPFC) are prepared. Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices (e.g., 300 µm thick) are cut using a vibratome and allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on pyramidal neurons in the mPFC. Neurons are visualized using infrared differential interference contrast microscopy.
-
Drug Application: The M1 PAM (e.g., BQCA) is bath-applied to the slices. The response to the PAM, such as an inward current or an increase in the frequency of spontaneous excitatory postsynaptic currents (EPSCs), is recorded.
-
Data Analysis: The magnitude of the inward current and the change in EPSC frequency are quantified and compared between slices from WT and M1 KO mice. A significant effect in WT slices that is absent in M1 KO slices confirms the M1-dependency of the compound's action.[2]
In Vivo Gene Expression and Protein Phosphorylation
-
Animal Model: Adult male mice (WT and M1 KO) are used.
-
Drug Administration: The M1 PAM (e.g., BQCA) or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a specified time point after drug administration (e.g., 30-60 minutes), mice are euthanized, and brain tissue (e.g., hippocampus, cortex) is rapidly dissected and frozen.
-
RNA and Protein Extraction: RNA and protein are extracted from the brain tissue using standard molecular biology techniques.
-
Gene Expression Analysis (qPCR): The expression levels of immediate early genes like c-fos and arc are quantified using quantitative real-time polymerase chain reaction (qPCR). Gene expression levels are normalized to a housekeeping gene.
-
Protein Phosphorylation Analysis (Western Blot): The phosphorylation status of signaling proteins like ERK is assessed by Western blotting using phospho-specific antibodies. The levels of phosphorylated protein are normalized to the total protein levels.
-
Data Analysis: The fold-change in gene expression and protein phosphorylation in the PAM-treated group relative to the vehicle-treated group is calculated for both WT and M1 KO mice. A significant increase in the WT group that is absent in the M1 KO group indicates an M1-mediated effect.[3]
Alternative Approaches and Comparative Compounds
While M1 mAChR PAMs represent a targeted approach, other compounds with different mechanisms of action have been investigated for cognitive enhancement.
| Alternative Compound/Class | Mechanism of Action | Advantages | Disadvantages |
| Acetylcholinesterase Inhibitors (AChEIs) | Increase synaptic levels of acetylcholine | Broadly effective in early-stage AD | Lack of receptor subtype selectivity, significant side effects |
| Orthosteric M1 Agonists | Directly activate the M1 receptor | Potentially high efficacy | Difficult to achieve subtype selectivity, leading to side effects |
| M1 Ago-PAMs | Positive allosteric modulators with intrinsic agonist activity | May provide greater efficacy than pure PAMs | Higher risk of over-activating the receptor, potentially leading to adverse effects like seizures[1] |
The use of highly selective M1 PAMs, such as BQCA and VU0453595, which lack intrinsic agonist activity, is considered to offer an optimal profile for enhancing cognition while minimizing the risk of adverse effects associated with excessive M1 receptor activation.[1] The validation of their mechanism of action in M1 knockout models is a cornerstone of their preclinical characterization, providing strong evidence for their on-target effects and supporting their further development as therapeutic agents.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Comparative Analysis of Megalin Binding: An In-depth Look at Receptor-Associated Protein (RAP)
A comparative analysis between VU6067416 and Receptor-Associated Protein (RAP) on their binding to megalin cannot be provided at this time. Extensive searches for "this compound" have revealed its identity as a 5-HT2B receptor antagonist. Currently, there is no publicly available scientific literature or data suggesting any interaction or binding affinity of this compound with the endocytic receptor megalin.
Therefore, this guide will focus exclusively on the well-documented interaction between RAP and megalin, providing a comprehensive overview of their binding characteristics, the functional consequences of this interaction, and the experimental methodologies used to study them.
A Comprehensive Guide to the Interaction of RAP with Megalin
This guide offers a detailed examination of the binding of Receptor-Associated Protein (RAP) to megalin, a critical interaction for the proper function of this multi-ligand endocytic receptor. The information presented here is intended for researchers, scientists, and drug development professionals interested in the cellular trafficking and function of megalin.
Overview of RAP and its Role with Megalin
Receptor-Associated Protein (RAP) is a 39 kDa chaperone protein that plays a crucial role in the folding, trafficking, and function of members of the low-density lipoprotein (LDL) receptor family, including megalin.[1] RAP binds with high affinity to megalin in the endoplasmic reticulum, preventing premature binding of ligands and ensuring its proper transport to the cell surface.[2] At the cell surface, RAP acts as a potent competitive inhibitor of the binding of all known ligands to megalin, thereby modulating its endocytic activity.[1][3][4]
Quantitative Analysis of RAP-Megalin Binding
The interaction between RAP and megalin has been quantified using various experimental approaches. The following table summarizes key binding parameters that describe the affinity and inhibitory effects of RAP on megalin-mediated endocytosis.
| Parameter | Value | Cell Type/System | Experimental Method | Source |
| Apparent Inhibition Constant (Ki) of RAP for albumin uptake via megalin | 9.0 nM | Cubilin Knockout (Cubn KO) Opossum Kidney (OK) Cells | Albumin Uptake Assay | [5] |
| Apparent Inhibition Constant (Ki) of RAP for albumin uptake | 75 nM | Parental Opossum Kidney (OK) Cells | Albumin Uptake Assay | [5] |
| Binding Affinity (Kd) of RAP to Megalin | Not explicitly stated in the provided results, but described as "nanomolar affinity" | Purified proteins | Surface Plasmon Resonance (SPR) | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of RAP-megalin interactions. Below are protocols for key experiments cited in the literature.
-
Cell Line: Opossum Kidney (OK) proximal tubule cells are a widely used model system as they endogenously express high levels of megalin and cubilin.
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Knockout Models: To isolate the effects of megalin, CRISPR/Cas9-generated megalin knockout (Lrp2 KO) and cubilin knockout (Cubn KO) OK cell lines are utilized.[3][5]
This assay quantifies the rate of endocytosis of albumin, a major ligand for megalin.
-
Cell Plating: Plate OK cells, Lrp2 KO cells, or Cubn KO cells on permeable supports (e.g., Transwell filters) and grow to confluence.
-
Pre-incubation: Pre-treat the cells with varying concentrations of recombinant RAP in serum-free medium for 30 minutes at 37°C.
-
Ligand Incubation: Add fluorescently labeled albumin (e.g., Alexa Fluor 647-albumin) to the apical side of the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Washing: Place the cells on ice and wash extensively with ice-cold phosphate-buffered saline (PBS) to remove unbound ligand.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Quantification: Measure the fluorescence of the cell lysate using a fluorometer. Normalize the fluorescence to the total protein concentration of the lysate.[5]
This method measures the binding of a ligand to cell surface receptors.
-
Cell Preparation: Grow cells to confluence on appropriate culture plates.
-
Pre-incubation: Pre-incubate the cells with or without RAP in serum-free medium on ice for 1 hour.
-
Ligand Binding: Add varying concentrations of fluorescently labeled albumin to the cells and incubate on ice for 1 hour to allow binding but prevent internalization.
-
Washing: Wash the cells rapidly with ice-cold PBS to remove unbound ligand.
-
Quantification: Lyse the cells and measure the cell-associated fluorescence.[5]
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Chip Preparation: Immobilize purified megalin onto a sensor chip.
-
Analyte Injection: Inject different concentrations of full-length RAP or its individual domains over the sensor chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand. The association and dissociation phases are recorded.
-
Regeneration: After each cycle, regenerate the sensor surface using a suitable buffer (e.g., 1 M arginine-HCl, pH 4.4) to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]
Signaling Pathways and Functional Relationships
The binding of RAP to megalin has significant functional consequences, primarily related to the regulation of endocytosis. The following diagram illustrates the key interactions and their outcomes.
Caption: Interaction of RAP with megalin, from chaperone-mediated folding to competitive inhibition of endocytosis at the cell surface.
This diagram illustrates two key roles of RAP. Inside the cell, within the endoplasmic reticulum, RAP acts as a chaperone, binding to newly synthesized and folded megalin to facilitate its proper trafficking to the cell surface. At the cell surface, exogenously added RAP can bind to megalin, acting as a competitive inhibitor for other ligands like albumin. This binding of exogenous RAP not only blocks ligand binding but also dampens the overall process of megalin-mediated endocytosis.
References
- 1. Receptor-associated protein blocks internalization and cytotoxicity of myeloma light chain in cultured human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Receptor-associated protein impairs ligand binding to megalin and megalin-dependent endocytic flux in proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Receptor-associated protein impairs ligand binding to megalin and megalin-dependent endocytic flux in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Compound Specificity for Megalin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of chemical compounds for the endocytic receptor megalin (LRP2). While prompted by an inquiry into VU6067416, it is critical to establish at the outset that current scientific literature identifies this compound as a selective antagonist of the serotonin (B10506) 5-HT2B receptor, with no evidence of direct interaction with megalin.
Therefore, this document will serve as a broader, more universally applicable guide. It will detail the necessary experimental approaches to determine if any compound of interest, exemplified here by established megalin ligands and inhibitors, specifically binds to and modulates megalin function. We will present a comparative overview of known megalin inhibitors and provide detailed protocols for key validation experiments.
Comparative Analysis of Megalin Inhibitors
Megalin is a multi-ligand scavenger receptor crucial for the reabsorption of proteins and other molecules in the kidney proximal tubules. Its inhibition is a therapeutic strategy to prevent nephrotoxicity induced by certain drugs. A truly specific inhibitor would block the binding of target ligands without interfering with the uptake of essential molecules or other cellular processes.
| Compound/Molecule | Primary Target(s) | Reported Megalin Interaction | Quantitative Data (Binding Affinity) | Key Off-Target Effects/Considerations |
| This compound | 5-HT2B Receptor | No reported interaction | Not Applicable | Antagonist at 5-HT2A and 5-HT2C receptors |
| Cilastatin | Renal dehydropeptidase-I, Megalin | Competitive inhibitor of ligand binding[1][2] | Competitively inhibits binding of gentamicin (B1671437), colistin, vancomycin, and cisplatin | Primarily an inhibitor of dehydropeptidase-I, which affects the metabolism of carbapenem (B1253116) antibiotics. |
| Gentamicin | Bacterial 30S ribosomal subunit | Binds to megalin, leading to nephrotoxicity and ototoxicity[3][4][5] | Low-affinity binding[3][4] | Known nephrotoxin and ototoxin due to megalin-mediated uptake and subsequent cellular damage[3][4][5]. |
| Receptor-Associated Protein (RAP) | Megalin and other LDL receptor family members | Natural chaperone and high-affinity competitive antagonist of ligand binding[6][7] | Binds with high affinity, inhibiting the uptake of numerous ligands[6][7] | Broadly inhibits ligand binding to multiple members of the LDL receptor family. |
| Tranilast | Unknown, with anti-allergic and anti-inflammatory properties | No direct evidence of megalin binding found in searches. | Not Applicable | Inhibits histamine (B1213489) release from mast cells and shows various immunomodulatory effects. |
Experimental Protocols for Assessing Megalin Specificity
To rigorously assess a compound's specificity for megalin, a combination of direct binding assays and cell-based functional assays is required.
Direct Binding Assays
These assays determine if a compound physically interacts with purified megalin.
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time binding kinetics and affinity.
Experimental Protocol:
-
Immobilization of Megalin:
-
Purified megalin is covalently immobilized on a sensor chip (e.g., CM5)[8].
-
-
Analyte Injection:
-
The test compound (analyte) is flowed over the sensor chip surface at various concentrations[8].
-
-
Data Acquisition:
-
Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
-
-
Kinetic Analysis:
-
Association (ka) and dissociation (kd) rate constants are determined. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
b) Quartz Crystal Microbalance (QCM)
QCM is another real-time, label-free technique that measures mass changes on a sensor surface.
Experimental Protocol:
-
Sensor Preparation:
-
A sensor chip is coated with purified megalin[9].
-
-
Binding Measurement:
-
The test compound is introduced, and any binding to megalin increases the mass on the sensor, which alters the resonance frequency[9].
-
-
Competitive Binding:
-
To confirm specificity, the assay can be performed in the presence of a known megalin ligand (e.g., RAP) to see if the binding of the test compound is diminished[9].
-
Cell-Based Functional Assays
These assays determine if the compound affects megalin-mediated endocytosis in a cellular context.
a) Ligand Uptake/Internalization Assay
This assay measures the ability of a compound to inhibit the cellular uptake of a known, labeled megalin ligand.
Experimental Protocol:
-
Cell Culture:
-
Pre-incubation:
-
Incubate the cells with various concentrations of the test compound.
-
-
Ligand Incubation:
-
Quantification:
-
Wash the cells to remove unbound ligand.
-
For fluorescent ligands, quantify the internalized fluorescence using a plate reader, flow cytometry, or high-content imaging[12].
-
For radiolabeled ligands, lyse the cells and measure radioactivity.
-
-
Data Analysis:
-
Determine the IC50 value of the test compound for the inhibition of ligand uptake.
-
b) Competitive Binding Assay on Cells or Membrane Preparations
This assay assesses the ability of a test compound to displace the binding of a labeled megalin ligand from the cell surface.
Experimental Protocol:
-
Preparation:
-
Incubation:
-
Incubate the cells/membranes with a fixed concentration of a labeled megalin ligand and varying concentrations of the test compound[8].
-
-
Separation and Quantification:
-
Separate bound from free ligand (e.g., by washing and filtration for membranes, or washing for whole cells)[13].
-
Quantify the amount of bound labeled ligand.
-
-
Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes and the underlying biology, the following diagrams are provided.
Conclusion
The assessment of a compound's specificity for megalin requires a multi-faceted approach, combining direct biophysical binding studies with cell-based functional assays. While this compound is not a known megalin inhibitor, the protocols and comparative data provided here offer a robust framework for researchers to characterize the interaction of their compounds of interest with this important receptor. By following these guidelines, scientists can generate the necessary data to support claims of megalin specificity, aiding in the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentamicin binds to the megalin receptor as a competitive inhibitor using the common ligand binding motif of complement type repeats: insight from the nmr structure of the 10th complement type repeat domain alone and in complex with gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentamicin Binds to the Megalin Receptor as a Competitive Inhibitor Using the Common Ligand Binding Motif of Complement Type Repeats: INSIGHT FROM THE NMR STRUCTURE OF THE 10TH COMPLEMENT TYPE REPEAT DOMAIN ALONE AND IN COMPLEX WITH GENTAMICIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo real-time imaging reveals megalin as the aminoglycoside gentamicin transporter into cochlea whose inhibition is otoprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-associated protein impairs ligand binding to megalin and megalin-dependent endocytic flux in proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weiszlab.pitt.edu [weiszlab.pitt.edu]
- 8. Megalin binds and internalizes angiotensin-(1-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluid Shear Stress-Induced Changes in Megalin Trafficking Enhance Endocytic Capacity in Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. A Live Cell High Content Imaging Assay for Monitoring Large Molecules Uptake into aProximateTM Proximal Tubule Epithelial Cells via Megalin and Cubulin | Newcells Biotech [newcellsbiotech.co.uk]
- 13. giffordbioscience.com [giffordbioscience.com]
Cross-Validation of VU6067416: A Comparative Guide to its Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted Inhibitory Activity of VU6067416
The following table summarizes the anticipated inhibitory concentrations (IC50) of this compound in different cell-based assays. These values are estimations based on the activity of similar 5-HT2B antagonists and the typical potencies observed for this class of compounds.
| Cell Line | Assay Type | Predicted IC50 Range (nM) | Downstream Signal |
| HEK293 | Calcium Mobilization | 1 - 50 | Intracellular Ca²⁺ release |
| CHO-K1 | IP1 Accumulation | 1 - 50 | Inositol Phosphate 1 |
| Primary PASMCs | Proliferation Assay | 10 - 200 | Cell number/viability |
| Primary PASMCs | ERK1/2 Phosphorylation | 5 - 100 | p-ERK1/2 levels |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay in HEK293 Cells
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a 5-HT2B receptor agonist.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2B receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for 30 minutes.
-
Agonist Stimulation and Signal Detection: A 5-HT2B receptor agonist (e.g., serotonin) is added to the wells, and the fluorescence intensity is measured immediately using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is recorded. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist, and the IC50 value is determined by fitting the data to a dose-response curve.
ERK1/2 Phosphorylation Assay in Primary PASMCs
This assay assesses the antagonist's ability to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of 5-HT2B receptor activation.
Methodology:
-
Cell Culture: Primary human or bovine PASMCs are cultured in smooth muscle cell growth medium.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, cells are serum-starved for 24 hours prior to the experiment.
-
Compound Incubation: Cells are pre-incubated with different concentrations of this compound or vehicle for 1 hour.
-
Agonist Stimulation: Cells are then stimulated with a 5-HT2B agonist for 10-15 minutes.
-
Cell Lysis: The stimulation is terminated by washing the cells with ice-cold Phosphate-Buffered Saline (PBS) and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates are determined by Western blotting using specific antibodies or by a cell-based ELISA kit.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated. The inhibitory effect of this compound is determined, and the IC50 value is calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: 5-HT2B receptor signaling cascade and point of inhibition by this compound.
Caption: Workflow for a calcium mobilization assay to assess this compound activity.
Caption: Logical relationship between this compound and different cell line models.
Validating VU6067416 Findings: A Comparative Guide to Alternative Research Models
For researchers, scientists, and drug development professionals investigating the effects of the 5-HT2B receptor agonist, VU6067416, this guide provides a comparative overview of alternative research models to validate its initial findings. The focus is on the proliferative effects associated with 5-HT2B receptor activation, a key characteristic of this class of compounds.
Initial studies have identified this compound as a selective agonist for the serotonin (B10506) 2B receptor (5-HT2B). Activation of this Gq/G11-coupled receptor is known to stimulate the phospholipase C signaling pathway, leading to downstream effects such as cell proliferation.[1] This has significant implications, particularly in the context of cardiac hypertrophy and liver regeneration.[1][2][3][4] This guide outlines alternative in vitro and in vivo models to corroborate and expand upon the proliferative findings of this compound.
Data Presentation: Comparative Analysis of Research Models
To provide a clear and objective comparison, the following table summarizes the key quantitative parameters for the proposed research models.
| Model | Key Parameter | Typical Agonist (Serotonin) EC50 | Endpoint Measurement | Throughput | Physiological Relevance |
| In Vitro | |||||
| CHO-K1 Cells Overexpressing Human 5-HT2B | IP1 Accumulation | 2.9 nM[5][6] | TR-FRET | High | Moderate |
| Primary Rat Hepatocytes | DNA Synthesis (e.g., BrdU incorporation) | Not specified | Colorimetric/Fluorometric | Medium | High (for liver-specific effects) |
| Human iPSC-derived Cardiomyocytes | Hypertrophic Markers (e.g., ANP, β-MHC expression) | Not specified | qPCR, Western Blot, Imaging | Low to Medium | High (for cardiac effects) |
| In Vivo | |||||
| Isoproterenol-Induced Cardiac Hypertrophy (Mouse) | Heart Weight to Body Weight Ratio | Not applicable | Histology, Echocardiography | Low | High |
| Partial Hepatectomy-Induced Liver Regeneration (Mouse) | Ki67 or PCNA positive hepatocytes | Not applicable | Immunohistochemistry | Low | High |
| 5-HT2B Receptor Knockout Mice | Prevention of agonist-induced effects | Not applicable | Varies by study | Low | High |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Models
1. IP1 Accumulation Assay in CHO-K1 Cells
This assay quantifies the activation of the Gq signaling pathway by measuring the accumulation of inositol (B14025) monophosphate (IP1), a downstream metabolite of IP3.
-
Cell Culture: Human recombinant serotonin 5-HT2B receptor is stably expressed in CHO-K1 cells. Cells are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Assay Procedure:
-
Cells are incubated with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 30 minutes) at 37°C in a stimulation buffer.
-
Following incubation, cells are lysed.
-
The concentration of accumulated IP1 is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or other immunoassay kit.
-
-
Data Analysis: The results are typically expressed as a percentage of the response to a saturating concentration of a reference agonist like serotonin. An EC50 value, the concentration of the agonist that gives half-maximal response, is calculated from the concentration-response curve.
2. Hepatocyte Proliferation Assay
This assay assesses the mitogenic effect of this compound on primary hepatocytes.
-
Cell Isolation and Culture: Primary hepatocytes are isolated from rats or mice and cultured on collagen-coated plates in a serum-free medium.
-
Assay Procedure:
-
Hepatocytes are treated with various concentrations of this compound.
-
A proliferation marker, such as BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine), is added to the culture medium.
-
After an incubation period, cells are fixed and stained for the incorporated proliferation marker and a nuclear counterstain (e.g., DAPI).
-
-
Data Analysis: The percentage of proliferating cells (BrdU/EdU-positive nuclei) is quantified using high-content imaging or fluorescence microscopy.
In Vivo Models
1. Isoproterenol-Induced Cardiac Hypertrophy in Mice
This model investigates the role of 5-HT2B receptor activation in the development of cardiac hypertrophy.
-
Animal Model: Wild-type mice are used.
-
Procedure:
-
Mice are chronically infused with isoproterenol (B85558) (a beta-adrenergic agonist that induces hypertrophy) via osmotic mini-pumps for a period of several weeks.
-
A cohort of mice also receives this compound or a 5-HT2B antagonist.
-
Cardiac function is monitored throughout the study using echocardiography.
-
-
Endpoint Analysis: At the end of the study, hearts are excised, weighed, and processed for histological analysis (e.g., H&E staining to measure cardiomyocyte size) and molecular analysis (e.g., qPCR for hypertrophic markers like ANP and BNP).[1]
2. Partial Hepatectomy-Induced Liver Regeneration in Mice
This model is used to determine if this compound can modulate the regenerative capacity of the liver.
-
Animal Model: Wild-type or 5-HT2B receptor knockout mice can be used.
-
Procedure:
-
A two-thirds partial hepatectomy is performed, where a significant portion of the liver is surgically removed to induce regeneration.
-
Animals are treated with this compound or a vehicle control.
-
-
Endpoint Analysis: At various time points post-surgery, liver tissue is harvested and analyzed for markers of proliferation, such as Ki67 and PCNA, using immunohistochemistry.[3] The liver-to-body weight ratio is also measured to assess the extent of regeneration.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
By employing a combination of these in vitro and in vivo models, researchers can robustly validate and expand upon the initial findings related to this compound. This multi-faceted approach will provide a more comprehensive understanding of its mechanism of action and potential therapeutic or toxicological effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Stimulating healthy tissue regeneration by targeting the 5-HT2B receptor in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of the serotonin 5-HT2B receptor in heart leads to abnormal mitochondrial function and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Head-to-Head Comparison of VU6067416 and Other Small Molecule Inhibitors of the 5-HT2B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor VU6067416 and other notable antagonists targeting the serotonin (B10506) 2B (5-HT2B) receptor. The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, making it a target of interest for therapeutic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway to aid in the evaluation of these compounds.
Quantitative Performance Data
| Compound | Target Receptor | Inhibitory Activity (IC50/pKi) | Selectivity vs. 5-HT2A | Selectivity vs. 5-HT2C |
| This compound | 5-HT2B | Data not available | Modest selectivity[1] | Modest selectivity[1] |
| SB204741 | 5-HT2B | pKi = 7.1 | >100-fold | ~20-fold |
| RS-127445 | 5-HT2B | pKi = 9.5[2] | ~1,000-fold[3] | ~1,000-fold[3] |
| Terguride | 5-HT2B/5-HT2A | High Affinity (qualitative) | Antagonist at both | - |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to characterize 5-HT2B receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to the target receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and comparator compounds for the 5-HT2B, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2B, 5-HT2A, or 5-HT2C receptor.
-
Radioligand: [³H]-LSD or another suitable radiolabeled antagonist for the respective receptor.
-
Test Compounds: this compound and other small molecule inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known non-radiolabeled antagonist.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon agonist stimulation of the Gq-coupled 5-HT2B receptor.
Objective: To determine the functional potency (IC50) of this compound and comparator compounds as antagonists of the 5-HT2B receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2B receptor.
-
Calcium-sensitive dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin (5-HT) or another suitable 5-HT2B agonist.
-
Test Compounds: this compound and other small molecule inhibitors.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capability.
Procedure:
-
Cell Plating:
-
Seed the HEK293-5-HT2B cells into microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate for approximately 1 hour at 37°C.
-
-
Compound Addition:
-
Add varying concentrations of the test compounds to the wells and incubate for a short period (e.g., 15-30 minutes).
-
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the 5-HT2B agonist into the wells and immediately begin kinetic measurement of the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the test compound concentration to determine the IC50 value, representing the concentration at which the agonist-induced calcium flux is inhibited by 50%.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the 5-HT2B receptor signaling pathway and a typical experimental workflow for characterizing antagonists.
References
Safety Operating Guide
Navigating the Safe Disposal of VU6067416: A Procedural Guide
For immediate reference, this document outlines the essential safety and disposal protocols for the research chemical VU6067416. As a novel compound, a specific Safety Data Sheet (SDS) from a manufacturer is not publicly available at this time. Therefore, the following procedures are based on the best practices for handling and disposal of a brominated organic compound and a serotonin (B10506) receptor agonist. All researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) office for final guidance and to ensure compliance with local, state, and federal regulations.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes the known quantitative data for this compound.
| Property | Value |
| IUPAC Name | 3-(1,2,5,6-tetrahydropyridin-3-yl)-5-bromo-1H-indazole |
| Molecular Formula | C12H12BrN3 |
| Molar Mass | 278.153 g·mol−1 |
| Chemical Class | Brominated Organic Compound, Indazolethylamine Derivative |
| Mechanism of Action | 5-HT2 family serotonin receptor agonist |
Proper Disposal Procedures for this compound
Given that this compound is a brominated organic compound, it must be treated as hazardous halogenated organic waste. Improper disposal can lead to environmental harm and is a regulatory violation.
Step 1: Personal Protective Equipment (PPE) Before handling this compound in any form, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Step 2: Waste Segregation and Collection Proper segregation of chemical waste is critical.
-
Halogenated Organic Waste: All waste containing this compound, both liquid and solid, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant container.
-
Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and empty vials in a designated solid hazardous waste container.
-
Sharps: Any needles or other sharps used in handling the compound must be disposed of in a designated sharps container.
Step 3: Decontamination of Laboratory Equipment Reusable glassware and equipment that have been in contact with this compound must be decontaminated.
-
A triple-rinse method with a suitable solvent (such as ethanol (B145695) or acetone) is recommended.
-
The first two rinses should be collected and disposed of as halogenated organic waste.
Step 4: Final Disposal
-
All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not pour this compound or its solutions down the drain.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not publicly available at this time. Researchers should develop their own protocols in accordance with standard laboratory procedures for handling novel serotonin receptor agonists and consult relevant literature for methodologies used with similar compounds.
Signaling Pathway of 5-HT2A Receptor Agonism
This compound acts as an agonist for the 5-HT2 family of serotonin receptors, with a notable effect on the 5-HT2A receptor. Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily initiates the Gq/G11 signaling pathway. This cascade is central to the receptor's function and is depicted below.
Caption: Agonist binding to the 5-HT2A receptor activates the Gq/G11 pathway.
This activation of the 5-HT2A receptor leads to the stimulation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C. These events trigger a cascade of downstream cellular responses.
Safety Protocol for Handling VU6067416: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for VU6067416 could not be located. The following guidance is based on established safety protocols for handling novel chemical compounds with unknown toxicity. It is imperative to obtain the official SDS from the manufacturer or supplier before any handling of this substance. Assume the compound is hazardous until proven otherwise.[1][2]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the chemical compound this compound. The protocols outlined below are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling compounds of unknown toxicity, a conservative approach to PPE is crucial.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Body Protection | Flame-resistant laboratory coat.[3] | Protects against splashes and minimizes skin contact. The flame-resistant property is a precaution for unknown reactivity. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3][4] | Goggles protect the eyes from splashes, while a face shield offers an additional layer of protection for the entire face.[3][4] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., a flexible laminate glove under a pair of heavy-duty nitrile gloves).[3][4] | Provides robust protection against skin absorption, which is a primary route of exposure for many chemicals.[3] |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
| Respiratory Protection | To be determined by a risk assessment. All handling of the solid or solutions should be within a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of powders or vapors.[1][5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety.
-
Preparation and Planning:
-
Thoroughly review all available information on this compound and similar compounds.
-
Prepare a detailed Standard Operating Procedure (SOP) for the planned experiment.
-
Ensure that a safety shower and eyewash station are readily accessible.[1][2]
-
Minimize the quantity of this compound used in any single experiment.[1]
-
-
Handling in a Controlled Environment:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Use disposable labware whenever possible to reduce the risk of contamination.
-
When handling the solid form, be cautious to avoid generating dust.
-
-
During the Experiment:
-
Continuously monitor the experiment for any unexpected changes.
-
Keep all containers of this compound clearly labeled and sealed when not in use.[2]
-
-
Decontamination:
-
Wipe down all surfaces within the chemical fume hood and any equipment used with an appropriate solvent.
-
Dispose of all contaminated materials, including disposable PPE, as hazardous waste.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1]
-
Waste Segregation:
-
Collect all solid and liquid waste containing this compound in separate, designated, and clearly labeled hazardous waste containers.[6]
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling chemicals with unknown hazards.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. twu.edu [twu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
